molecular formula C11H16ClN3O2 B14784361 N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

カタログ番号: B14784361
分子量: 257.72 g/mol
InChIキー: VZIKLQCFGIOIDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H16ClN3O2

分子量

257.72 g/mol

IUPAC名

N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17)

InChIキー

VZIKLQCFGIOIDX-UHFFFAOYSA-N

正規SMILES

CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O

製品の起源

United States
Foundational & Exploratory

"N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide chemical properties"

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are critical for assembling complex Active Pharmaceutical Ingredients (APIs). N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a stereochemically rich, multi-functional intermediate that has gained prominence in the synthesis of advanced therapeutics, most notably in the development of IL-17A inhibitors such as LY3509754 [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and validated synthetic workflows associated with this compound. Designed for process chemists and drug development professionals, this guide elucidates the causality behind specific synthetic choices—such as biocatalytic reduction and cryogenic triflation—ensuring that the described protocols serve as robust, self-validating systems for scale-up manufacturing.

Physicochemical Profiling & Structural Analysis

The utility of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide stems from its three orthogonal functional handles: an electron-deficient pyridazine core, a sterically demanding pivalamide protecting group, and a chiral secondary alcohol.

Quantitative Physicochemical Data

To facilitate integration into synthetic workflows and analytical method development, the core physicochemical properties of the compound are summarized below:

PropertyValueStructural Implication
Chemical Formula C₁₁H₁₆ClN₃O₂Highly functionalized low-MW fragment.
Molecular Weight 257.72 g/mol Ideal for fragment-based drug design (FBDD).
H-Bond Donors 2 (-OH, -NH)Capable of directing stereospecific interactions.
H-Bond Acceptors 4 (N, N, O, O)High polarity; requires polar aprotic solvents for reactions.
Predicted LogP ~1.8 – 2.2Balanced lipophilicity; pivalamide offsets pyridazine polarity.
C6-Cl Reactivity Highly ElectrophilicPrimed for SNAr due to ortho/para nitrogen activation.
Structural Reactivity Map

The molecule is strategically designed to allow sequential, regioselective functionalization without the need for intermediate protection/deprotection cycles.

ReactivityMap Core N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide Piv 3-Pivalamide Group (Steric Shielding & Protection) Core->Piv Prevents N-alkylation OH 5-(1-Hydroxyethyl) Group (Chiral Center for SN2) Core->OH Activation via Tf2O Cl 6-Chloro Group (SNAr & Cross-Coupling Handle) Core->Cl Ortho/Para Activated

Structural reactivity map highlighting the three orthogonal functional handles of the compound.

  • The Pivalamide Group (C3): The bulky tert-butyl moiety provides extreme steric shielding. This prevents unwanted N-alkylation or N-oxidation during downstream cross-coupling steps.

  • The 1-Hydroxyethyl Group (C5): A critical chiral center. It is typically generated via asymmetric reduction and serves as a precursor for stereospecific carbon-heteroatom bond formation (e.g., SN2 displacement).

  • The Chloro Group (C6): Positioned adjacent to the ring nitrogen, this halogen is highly activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Mechanistic Workflows & Synthetic Utility

The synthesis and subsequent functionalization of this intermediate rely on highly controlled, stereoselective methodologies. Recent process chemistry advancements [1] have demonstrated that biocatalysis and continuous flow technologies drastically outperform traditional batch chemistry for these specific transformations.

Biocatalytic Asymmetric Reduction

The 1-hydroxyethyl chiral center is established by reducing the corresponding acetylpyridazine precursor. While traditional asymmetric hydrogenation (e.g., utilizing Ru-BINAP catalysts) is viable, it often suffers from scalability issues, high catalyst costs, and trace heavy-metal contamination.

Instead, utilizing a Ketoreductase (KRED) enzyme provides >99% enantiomeric excess (ee). The causality here is thermodynamic and kinetic: the KRED enzyme’s active site rigidly locks the acetyl group, forcing hydride delivery from the NADPH cofactor exclusively to one face of the ketone. Isopropanol (IPA) is used as a terminal reductant to recycle NADP⁺ back to NADPH, creating a self-sustaining catalytic cycle.

Cryogenic Triflation and SN2 Displacement

To attach complex pharmacophores (such as chiral diamines), the secondary alcohol must be converted into a leaving group. Mesylation or tosylation often fails due to the electron-withdrawing nature of the adjacent pyridazine ring, which slows down SN2 kinetics and invites competitive E2 elimination.

Trifluoromethanesulfonic anhydride (Tf₂O) is selected because the resulting triflate is an exceptionally potent leaving group. This allows the subsequent SN2 displacement to occur at cryogenic temperatures (-20 °C to 0 °C), thereby completely suppressing elimination pathways and ensuring 100% inversion of stereochemistry (Walden inversion).

SyntheticWorkflow Ketone Acetylpyridazine Precursor KRED Biocatalytic Reduction (KRED, NADP+, IPA, pH 8) Ketone->KRED Alcohol Chiral Alcohol Intermediate (>99% ee) KRED->Alcohol Stereoselective Hydride Transfer Triflation Triflation (Tf2O, DIPEA, -20°C) Alcohol->Triflation SN2 Stereospecific SN2 (Chiral Amine) Triflation->SN2 Leaving Group Activation Product Advanced API Intermediate SN2->Product Inversion of Stereochemistry

Synthetic workflow from ketone precursor to advanced API intermediate via biocatalysis and SN2.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next synthetic node.

Protocol A: Biocatalytic Synthesis of the Chiral Alcohol

Objective: Reduce N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide to the (S)- or (R)-alcohol with >99% ee.

  • System Preparation: Charge a jacketed reactor with 0.1 M potassium phosphate buffer (pH 8.0). The pH is strictly maintained at 8.0 to prevent enzyme denaturation and optimize the hydride transfer rate.

  • Reagent Addition: Add the acetylpyridazine precursor (1.0 eq), NADP⁺ (0.01 eq), and Isopropanol (10 volumes).

  • Enzyme Introduction: Introduce the engineered KRED enzyme (e.g., KRED-116880, 5 wt%).

  • Reaction Execution: Heat the biphasic mixture to 40 °C under gentle agitation.

  • Self-Validation (IPC): At 12 hours, pull a 0.5 mL aliquot. Extract with EtOAc and analyze via Reverse-Phase HPLC. The reaction is deemed complete when the ketone peak area is <0.5%.

  • Isolation: Cool to 20 °C, extract with ethyl acetate (3 x 5 volumes), wash the organic layer with brine, and concentrate under reduced pressure. Crystallize from heptane/EtOAc to upgrade chiral purity to >99.5% ee.

Protocol B: Cryogenic Triflation and SN2 Amination

Objective: Activate the alcohol and displace it with a chiral amine without racemization.

  • Activation: Dissolve the chiral alcohol from Protocol A in anhydrous Dichloromethane (DCM, 10 volumes). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cryogenic Control: Cool the reactor to -20 °C. Causality: Strict temperature control prevents the highly reactive triflate intermediate from decomposing into a vinyl pyridazine via E2 elimination.

  • Triflation: Dropwise addition of Tf₂O (1.2 eq) over 30 minutes, maintaining internal temperature below -15 °C.

  • Self-Validation (IPC): Analyze via TLC or rapid LC-MS to confirm complete disappearance of the alcohol. The triflate will appear as a highly non-polar, UV-active spot.

  • Displacement: Add the incoming nucleophile (e.g., a chiral diamine, 1.5 eq) directly to the cold reactor. Slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via crystallization or silica gel chromatography.

Analytical Validation Strategies

To guarantee the scientific integrity of the synthesized N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, orthogonal analytical techniques must be employed:

  • Chiral Supercritical Fluid Chromatography (SFC): Utilized to determine the enantiomeric excess of the 1-hydroxyethyl group. SFC is preferred over traditional chiral HPLC due to its superior resolution and faster run times for polar heterocyclic compounds.

  • ¹H and ¹³C NMR Spectroscopy: The methine proton of the 1-hydroxyethyl group is highly diagnostic, typically appearing as a distinct quartet around 4.8–5.2 ppm (depending on the solvent), while the pivalamide tert-butyl group presents as a sharp, 9-proton singlet near 1.3 ppm.

  • Reaction Calorimetry (RC1): For scale-up operations, the triflation step must be profiled in a reaction calorimeter to quantify the heat of reaction (ΔH), ensuring that industrial-scale chillers can maintain the critical -20 °C threshold.

References

  • Yang, Q., Linder, R. J., Lu, Y., Beauchamp, T. J., Woods, T. A., Coates, D. A., Reizman, B. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development, 29(4), 986-1005.[Link]

In-Depth Technical Guide: CAS 2452465-32-4 (N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and complex organic synthesis, halogenated heteroaromatic building blocks are indispensable. CAS 2452465-32-4 , chemically identified as N-(6-chloro-5-methylpyridazin-3-yl)pivalamide , serves as a highly specialized, bifunctional intermediate. It is predominantly utilized in the synthesis of kinase inhibitors and advanced pharmaceutical APIs.

The molecular architecture of this compound is strategically designed for controlled reactivity:

  • Pyridazine Core: Provides a rigid, nitrogen-rich scaffold capable of hydrogen bonding, improving the pharmacokinetic profiles of downstream drug candidates.

  • 6-Chloro Substituent: Acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

  • 5-Methyl Group: Introduces targeted steric hindrance adjacent to the chlorine atom. This slows down undesired side reactions and directs regioselectivity during functionalization.

  • Pivalamide (tert-butyl amide) Group: Serves as a robust protecting group for the 3-amino position. Its massive steric bulk prevents unwanted N-alkylation or N-arylation during downstream coupling, while also significantly increasing the compound's solubility in organic solvents compared to the free amine [1].

Physicochemical Properties

Understanding the baseline physicochemical properties of CAS 2452465-32-4 is critical for optimizing reaction conditions, particularly solvent selection and chromatographic purification [2, 3].

PropertyValueMechanistic Implication
CAS Number 2452465-32-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₄ClN₃ODefines stoichiometry for reaction equivalents.
Molecular Weight 227.69 g/mol Used for precise molarity and yield calculations.
Predicted LogP ~1.40Indicates moderate lipophilicity; highly soluble in EtOAc, DCM, and THF.
Hydrogen Bond Donors 1The N-H of the pivalamide can participate in H-bonding.
Hydrogen Bond Acceptors 3Pyridazine nitrogens and the carbonyl oxygen act as acceptors.
Physical State SolidRequires dissolution in appropriate organic solvents prior to reaction.

Functionalization Pathways & Reactivity

The strategic placement of the pivalamide and methyl groups dictates the reactivity of the pyridazine core. The steric bulk of the pivaloyl group effectively shields the N3 position, ensuring that the C6-Cl bond is the exclusive site of oxidative addition by palladium catalysts.

ReactivityMap Core CAS 2452465-32-4 N-(6-chloro-5-methylpyridazin-3-yl)pivalamide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation at C6) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation at C6) Core->Buchwald Pd Catalyst, Amine SNAr Nucleophilic Aromatic Substitution (SNAr at C6) Core->SNAr Nucleophile, Heat Deprotect Pivalamide Deprotection (Yields Free 3-Amine) Suzuki->Deprotect Acid/Base Hydrolysis Buchwald->Deprotect Acid/Base Hydrolysis SNAr->Deprotect Acid/Base Hydrolysis

Reactivity map of CAS 2452465-32-4 demonstrating primary functionalization pathways.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

To demonstrate the utility of CAS 2452465-32-4, the following is a self-validating, step-by-step protocol for a Suzuki-Miyaura cross-coupling. This method attaches an aryl group to the C6 position.

Causality of Experimental Choices:
  • Catalyst (Pd(dppf)Cl₂): The 5-methyl group creates steric hindrance near the C6-Cl bond. A bulky, bidentate ligand like dppf is required to facilitate efficient oxidative addition and prevent catalyst deactivation.

  • Solvent System (1,4-Dioxane / H₂O, 4:1): The biphasic system is crucial. Dioxane dissolves the organic starting materials, while water dissolves the inorganic base (K₂CO₃), ensuring the generation of the active boronate complex.

  • Base (K₂CO₃): A mild base is chosen to activate the boronic acid without inadvertently hydrolyzing the pivalamide protecting group prematurely.

ExperimentalWorkflow Start 1. Reagent Assembly Ar-Cl + Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Degas 2. Degassing Sparging with Argon (15 min) Start->Degas Prevents Pd oxidation Reaction 3. Catalytic Cycle Heating at 90°C (1,4-Dioxane/H2O) Degas->Reaction Initiates cross-coupling Workup 4. Aqueous Workup EtOAc Extraction & Brine Wash Reaction->Workup Quench & separate Purify 5. Purification Silica Gel Flash Chromatography Workup->Purify Isolate target compound

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask, add CAS 2452465-32-4 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with Argon for 15 minutes. Self-Validation: The solution should transition from a suspension to a distinct biphasic mixture. Degassing is mandatory to prevent the oxidation of Pd(0) to inactive Pd(II) species by atmospheric oxygen.

  • Heating: Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LC-MS. You should observe the disappearance of the starting material (m/z 228 [M+H]+) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. The EtOAc layer extracts the organic product while the aqueous layer removes the inorganic salts and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the functionalized intermediate.

Downstream Deprotection

Once the desired C6 substitution is achieved, the pivalamide group can be removed to yield the free 3-amine (similar to the base core [4]). This is typically achieved using strong acidic conditions (e.g., 6M HCl at reflux) or strong basic conditions (e.g., NaOH in EtOH/H₂O at 80 °C).

Safety, Storage, and Handling

  • Toxicity: Like many halogenated heteroaromatics, CAS 2452465-32-4 may cause skin and respiratory irritation. It should be handled in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store in a cool, dry place (2-8 °C recommended for long-term stability) under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced degradation of the pivalamide linkage.

  • Stability: The compound is generally stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids/bases until deprotection is explicitly desired.

References

  • PubChem , National Center for Biotechnology Information. "6-Chloro-5-methylpyridazin-3-amine | C5H6ClN3 | CID 12353663". Available at:[Link]

In-Depth Technical Guide: Mechanism of Action and Synthetic Utilization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in IL-17A Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (and its closely related methoxy-analogs) functions as a foundational chiral intermediate in the synthesis of novel imidazo[1,2-b]pyridazine-based small molecule inhibitors[1]. While monoclonal antibodies have historically dominated the treatment landscape for immune-mediated diseases like psoriasis, orally bioavailable small molecules offer a non-immunogenic, patient-compliant alternative.

This whitepaper details the synthetic utility of this intermediate—specifically its generation via advanced biocatalysis—and elucidates the mechanism of action of the resulting active pharmaceutical ingredient (API), LY3509754 , a potent inhibitor of the Interleukin-17A (IL-17A) pathway[2].

Chemical Identity and Synthetic Utility

In the development of complex small molecule biologics-replacements, the construction of stereocenters with high fidelity is paramount. The precursor ketone, N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (or its methoxyacetyl derivative), is subjected to a highly optimized Ketoreductase (KRED) biocatalytic process to yield the chiral alcohol intermediate[1].

This intermediate is critical because the hydroxyl group serves as the synthetic handle for downstream activation (via triflation) and subsequent SN2 displacement[1]. By utilizing a KRED biocatalyst rather than traditional asymmetric hydrogenation, process chemists successfully eliminate unstable enamine intermediates, thereby suppressing product decomposition and drastically improving the scalability and isolated yield of the target pyridazinyl imidazolidinone pharmacophore[1].

Synthetic_Workflow Ketone Pyridazinyl Pivalamide Ketone Precursor KRED Biocatalytic Reduction (KRED Enzyme) Ketone->KRED NADH/NADPH Alcohol Chiral Alcohol Intermediate KRED->Alcohol >99% ee Triflation Triflation & SN2 Displacement Alcohol->Triflation Activation Imidazolidinone Imidazolidinone Assembly Triflation->Imidazolidinone CDI Coupling API Final API (LY3509754) Imidazolidinone->API Final Steps

Fig 1: Scalable synthetic workflow utilizing KRED biocatalysis to generate the chiral intermediate.

Mechanism of Action: IL-17A Target Inhibition

Because the intermediate itself is a building block, its "mechanism of action" is realized through the final synthesized API (e.g., LY3509754).

Target Biology: IL-17A is a pro-inflammatory cytokine produced by T-helper 17 (Th17) cells. It forms a homodimer that binds to the IL-17RA/IL-17RC receptor complex, recruiting the Act1 adaptor protein. This triggers the TRAF6-dependent activation of NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory chemokines like CXCL1 and IL-8[2].

Pharmacological Intervention: The synthesized imidazo[1,2-b]pyridazine small molecule acts as a potent, selective, and orally bioavailable inhibitor[3]. It binds directly to the human IL-17A dimer with high affinity (KD = 2.14 nM), inducing a steric blockade that dose-dependently prevents the cytokine from interacting with the IL-17RA receptor[2]. This upstream blockade halts the entire inflammatory cascade associated with psoriatic pathogenesis[4].

IL17A_Signaling IL17A IL-17A Cytokine Dimer Receptor IL-17RA / IL-17RC Receptor Complex IL17A->Receptor Binds to Inhibitor Small Molecule Inhibitor (LY3509754 Class) Inhibitor->IL17A Steric Blockade (KD = 2.14 nM) Act1 Act1 Adaptor Protein Receptor->Act1 Recruits TRAF6 TRAF6 Activation Act1->TRAF6 Activates NFkB NF-κB / MAPK Pathways TRAF6->NFkB Signal Transduction Inflammation Pro-inflammatory Cytokines (e.g., CXCL1, IL-8) NFkB->Inflammation Gene Transcription

Fig 2: IL-17A signaling pathway and the mechanism of receptor blockade by small molecule inhibitors.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the generation of the intermediate and the biological validation of the final API.

Protocol 1: KRED-Mediated Asymmetric Reduction of the Ketone Precursor

This protocol outlines the biocatalytic generation of the 1-hydroxyethyl stereocenter.

  • Preparation of the Reaction Matrix: Suspend the ketone precursor in a buffered aqueous system (100 mM potassium phosphate, pH 7.0) containing the engineered Ketoreductase (KRED) enzyme and a cofactor recycling system (glucose, glucose dehydrogenase [GDH], and NADP+).

    • Causality: The aqueous suspension ensures enzyme stability, while the GDH system continuously regenerates NADPH, driving the thermodynamic equilibrium entirely toward the chiral alcohol product[1].

  • Thermal and pH Control: Maintain the bioreactor at 30°C with continuous titration of 1M NaOH.

    • Causality: Gluconic acid is produced as a stoichiometric byproduct of the GDH cofactor recycling. Continuous neutralization prevents pH-induced denaturation of the KRED enzyme.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction at 12 hours. Quench with acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via reverse-phase HPLC.

    • Validation Check: The reaction is deemed complete when the ketone peak area is <1%. Crucially, chiral stationary phase LC must confirm an enantiomeric excess (ee) of >99% to validate the stereocenter's integrity before proceeding to the highly sensitive triflation step[1].

Protocol 2: In Vitro IL-17A Target Engagement Assay (AlphaLISA)

This protocol measures the ability of the final API to disrupt the IL-17A/IL-17RA protein-protein interaction.

  • Reagent Preparation: Prepare solutions of recombinant human IL-17A and biotinylated IL-17RA in assay buffer (HEPES-buffered saline supplemented with 0.1% BSA and 0.05% Tween-20).

    • Causality: BSA and Tween-20 prevent non-specific binding of the highly lipophilic small molecule to the microplate walls, ensuring accurate concentration-response curves.

  • Compound Incubation: Incubate serial dilutions of the synthesized API (e.g., LY3509754) with IL-17A for 60 minutes at room temperature.

    • Causality: This pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with the cytokine dimer before the competing receptor is introduced[2].

  • Receptor and Bead Addition: Add biotinylated IL-17RA, followed by Streptavidin-coated Donor beads and Anti-IL-17A Acceptor beads. Incubate in the dark for 2 hours.

  • Signal Detection & Self-Validation: Read the plate using an AlphaScreen-compatible microplate reader (680 nm excitation, 615 nm emission).

    • Validation Check: Calculate the Z'-factor using positive (no inhibitor) and negative (no IL-17A) controls. A Z'-factor > 0.6 validates the assay's robustness. The IC50 is derived using a 4-parameter logistic non-linear regression model[5].

Quantitative Data & Pharmacological Profile

The successful execution of the synthetic and biological workflows yields highly optimized metrics, summarized below.

Table 1: Biocatalytic Process Metrics (Ketone to Chiral Alcohol) [1]

ParameterMetric / ValueSignificance
Enzyme System Engineered KRED / GDHEliminates unstable enamine intermediates.
Conversion Rate > 99%Ensures minimal carryover of unreacted ketone.
Enantiomeric Excess (ee) > 99%Critical for downstream SN2 inversion fidelity.
Isolated Yield (Scale-up) ~ 60% (Continuous Flow)Significant improvement over batch mode (~40%).

Table 2: Pharmacological Profile of Final API (LY3509754) [2][4][5]

Pharmacological ParameterValueObservation
Binding Affinity (KD) 2.14 nMHigh-affinity direct binding to human IL-17A.
In Vitro IC50 (AlphaLISA) < 9.45 nMPotent disruption of IL-17A/IL-17RA interaction.
Cellular IC50 (Keratinocytes) 8.25 nMInhibition of IL-17A-induced CXCL1/GROα.
Clinical Tmax 1.5 – 3.5 hoursRapid oral absorption in human subjects.
Terminal Half-Life (t1/2) 11.4 – 19.1 hoursSupports once-daily dosing regimens.

Clinical Context and Future Directions

While the synthetic pathway utilizing the N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide scaffold successfully yielded LY3509754 with exceptional target engagement and a favorable pharmacokinetic profile, clinical translation presented challenges. In a Phase I randomized placebo-controlled study, healthy participants exhibited strong target engagement (elevated plasma IL-17A levels within 12 hours of dosing)[4].

However, oral dosing was poorly tolerated at higher multiple-ascending doses due to drug-induced liver injury (DILI), characterized by elevated liver transaminases and lobular inflammation[4]. Researchers theorize that this hepatotoxicity is an off-target effect related to the specific chemical scaffold rather than the mechanism of IL-17A inhibition itself[4]. Consequently, future drug development efforts will likely leverage the established KRED biocatalytic workflows to synthesize structurally divergent analogs that maintain the potent IL-17A blockade while eliminating off-target hepatic liabilities.

References

  • Beauchamp, T. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. URL:[Link]

  • Datta-Mannan, A., et al. (2024). Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study. Clinical Pharmacology & Therapeutics. URL:[Link]

Sources

"N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide solubility"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Solubility Characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide: A Methodological Whitepaper for Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's therapeutic potential, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1][2] The pyridazine heterocycle, a scaffold of growing interest in medicinal chemistry, presents unique physicochemical properties that require careful characterization.[3] This guide presents a comprehensive, field-proven framework for determining the aqueous solubility of the novel compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide. While specific experimental data for this molecule is not publicly available, this document serves as an in-depth methodological guide for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, provides step-by-step protocols for both kinetic and thermodynamic assays, and aligns these experimental strategies with the progressive stages of drug discovery and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Part 1: The Compound and Its Scaffold: Foundational Considerations

Molecular Profile: N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

The subject of this guide is a substituted pyridazine derivative. Its structure comprises several key functional groups that are predictive of its physicochemical behavior:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms. This core is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can enhance aqueous solubility compared to a less polar phenyl ring.[3]

  • Chloro Substituent: An electron-withdrawing group that can influence the pKa of the pyridazine ring and contributes to lipophilicity.

  • Pivalamide Group: A bulky, sterically hindered amide group that adds lipophilic character.

  • (1-hydroxyethyl) Side Chain: Contains a secondary alcohol, a polar group capable of acting as both a hydrogen bond donor and acceptor, which is expected to contribute favorably to aqueous solubility.

A thorough understanding of these structural components is the first step in designing a robust solubility assessment strategy.

Figure 1: Chemical Structure of the target compound.
The Criticality of Solubility in Drug Development

Poor aqueous solubility is a primary cause of failure for many promising drug candidates.[6] It can lead to:

  • Low and erratic oral bioavailability.[1]

  • Difficulty in developing suitable formulations for both preclinical and clinical studies.[7]

  • Inaccurate results in in-vitro biological assays.

  • Underestimated toxicity in preclinical models.[8]

Therefore, a precise and stage-appropriate assessment of solubility is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program.

Part 2: Theoretical Foundations of Aqueous Solubility

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

A crucial distinction in solubility science is between thermodynamic and kinetic solubility. Misunderstanding this difference can lead to misguided decisions in lead optimization.[9][10]

  • Thermodynamic Solubility (Se): This is the "true" solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[11] It is an intrinsic property of the compound. The measurement requires a prolonged incubation period (e.g., >24 hours) to ensure equilibrium is reached.[8] This value is paramount for lead optimization and formulation development.[1][8]

  • Kinetic Solubility (Sk): This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[1] The resulting precipitate is often amorphous or a less stable polymorph, leading to a solubility value that is frequently higher than the thermodynamic solubility.[9][10] This method is rapid, requires minimal compound, and is well-suited for high-throughput screening in early drug discovery to quickly rank-order compounds and flag potential liabilities.[8]

The key takeaway is that kinetic solubility can overestimate the true potential of a compound, and promising early results must be confirmed with a definitive thermodynamic measurement.[10]

Core Factors Influencing Aqueous Solubility

The solubility of a compound is governed by an interplay of several physicochemical factors.[12][13]

  • pH and pKa: For ionizable compounds, pH is the most dominant factor. The relationship is described by the Henderson-Hasselbalch equation .[14][15][16] Weakly acidic or basic compounds exist as a mixture of an un-ionized (less soluble) and an ionized (more soluble) form. As the pH of the solution moves away from the compound's pKa, the proportion of the more soluble ionized species increases, thereby enhancing overall solubility.[16][17]

  • Solid-State Properties: Different solid forms (polymorphs) or the lack of a crystalline structure (amorphous state) can have vastly different solubilities.[1] Amorphous forms are thermodynamically unstable but kinetically dissolve faster and to a greater extent than their crystalline counterparts.[10] It is critical to know which solid form is being tested to ensure data reproducibility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[12][13] Solubility studies are therefore standardized at room temperature (~25°C) or physiological temperature (37°C).[1][18]

  • Molecular Structure: As discussed in Section 1.1, the balance of lipophilic (e.g., pivalamide) and hydrophilic (e.g., hydroxyethyl, pyridazine nitrogens) groups dictates the intrinsic solubility of the un-ionized molecule.[2]

Part 3: A Phased, Protocol-Driven Strategy for Solubility Assessment

A robust solubility characterization strategy evolves with the drug discovery pipeline. It begins with high-throughput screening and progresses to definitive, regulatory-compliant measurements.

Phase 1 (Early Discovery): High-Throughput Kinetic Solubility Assay
  • Causality and Objective: In early discovery, speed and compound economy are paramount. The goal is not to determine the true equilibrium solubility, but to rapidly identify and deprioritize compounds with significant solubility liabilities. The kinetic assay, where precipitation is induced from a DMSO solution, is ideal for this purpose as it provides a quick, reproducible rank-ordering of hundreds of compounds.[1][8]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 3. Add 2 µL DMSO Stock to Buffer (1:50 dilution) (Final [DMSO] = 2%) stock->add_stock buffer 2. Aliquot Assay Buffer (e.g., PBS, pH 7.4) into 96-well plate buffer->add_stock shake 4. Shake Plate (2 hours @ RT) add_stock->shake separate 5. Separate Precipitate (Filtration or Centrifugation) shake->separate quantify 6. Quantify Supernatant Concentration via HPLC-UV or UV-Vis separate->quantify calculate 7. Calculate Kinetic Solubility vs. Standard Curve quantify->calculate

Figure 2: Workflow for Kinetic Solubility Determination.

Protocol 1: Kinetic Solubility via HPLC-UV

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Aliquot 196 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well filter plate.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a nominal concentration of 200 µM with a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a pseudo-equilibrium.

  • Separation: Filter the plate into a clean 96-well collection plate using a vacuum manifold to separate the precipitated solid from the saturated supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method (see Part 5), comparing the results to a standard curve prepared in a DMSO/buffer mixture.[19]

Phase 2 (Lead Optimization): Definitive Thermodynamic Solubility Assay
  • Causality and Objective: As a compound progresses to lead optimization, a precise understanding of its true equilibrium solubility is required to guide structural modifications and plan for formulation development. The "shake-flask" method is the gold standard.[8][19][20] It ensures that equilibrium is achieved with the most stable solid form, providing a value that is directly relevant to in vivo dissolution.[10]

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis weigh 1. Add Excess Solid Compound (~2 mg) to a glass vial add_buffer 2. Add Known Volume of Buffer (e.g., 1 mL PBS, pH 7.4) weigh->add_buffer shake 3. Shake/Rotate Vials (24-48 hours @ 37°C) add_buffer->shake check_solid 4. Visually Confirm Excess Solid Remains shake->check_solid separate 5. Separate Solid (Centrifugation + Filter Supernatant) check_solid->separate quantify 6. Quantify Supernatant Concentration via HPLC-UV separate->quantify analyze_solid 7. (Optional but Recommended) Analyze Remaining Solid (Microscopy, XRPD) quantify->analyze_solid

Figure 3: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess of solid N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (e.g., 2 mg, ensuring some will remain undissolved) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at a controlled temperature (e.g., 37°C) for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Remove an aliquot of the supernatant and clarify it, typically by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the clarified supernatant and analyze the concentration using a validated HPLC-UV method.[19]

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD). This crucial step verifies that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment, thus validating the integrity of the measurement.[9][10]

Part 4: Regulatory-Compliant pH-Solubility Profiling

  • Causality and Objective: For regulatory submissions and to classify a drug under the Biopharmaceutics Classification System (BCS), solubility must be determined under specific conditions defined by agencies like the FDA and EMA, as harmonized in the ICH M9 guideline.[4][5][21] The objective is to determine if the highest therapeutic dose can dissolve in the physiological volume of the upper GI tract (250 mL) across its pH range.[18][22]

Protocol 3: ICH M9 BCS Solubility Determination

  • Media Preparation: Prepare a minimum of three aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). If the compound's pKa falls within this range, an additional buffer at the pKa should also be prepared.[5]

  • Solubility Measurement: Using the thermodynamic shake-flask method (Protocol 2), determine the equilibrium solubility of the compound in each buffer at 37 ± 1°C.[4][21]

  • Dose/Solubility Volume Calculation: Calculate the volume of each medium required to dissolve the highest anticipated single therapeutic dose of the drug.

  • Classification: The compound is classified as "Highly Soluble" if the highest dose dissolves in 250 mL or less of aqueous media across the entire pH 1.2 to 6.8 range.[4][5] The lowest measured solubility value across the pH range is used for this classification.[21]

Table 1: Example pH-Solubility Profile Data for Compound XYZ

pH of Buffer Mean Solubility (mg/mL) at 37°C Standard Deviation (mg/mL) Volume to Dissolve Highest Dose (e.g., 100 mg) (mL) BCS High Solubility Met? (≤250 mL)
1.2 2.54 0.12 39.4 Yes
4.5 0.88 0.05 113.6 Yes
6.8 0.45 0.03 222.2 Yes

Part 5: Analytical Methodologies for Accurate Quantification

The accuracy of any solubility measurement depends entirely on the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and ability to separate the parent compound from impurities or degradants.[9][23][24]

Protocol 4: General HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve good peak shape and resolution.

  • Detection: The UV wavelength should be set to the absorbance maximum (λmax) of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide to ensure maximum sensitivity.

  • Method Validation (Trustworthiness): The method must be validated for its intended purpose. This includes establishing:

    • Linearity: Demonstrate a linear relationship between peak area and concentration across the expected range of the diluted samples.

    • Accuracy & Precision: Confirm that the method accurately measures known concentrations and provides reproducible results.

    • Specificity: Ensure that no other components (e.g., impurities, buffer components) interfere with the peak of the target compound.[23]

Conclusion

Determining the solubility of a novel chemical entity such as N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a multi-faceted process that requires more than a single measurement. It demands a strategic, phase-appropriate approach grounded in sound scientific principles. By initially employing high-throughput kinetic assays for rapid screening, followed by definitive thermodynamic measurements using the gold-standard shake-flask method, researchers can build a comprehensive solubility profile. This profile, when completed with regulatory-compliant pH-dependent studies and validated by robust analytical techniques like HPLC-UV, provides the critical data needed to make informed decisions, de-risk development, and ultimately guide a promising compound toward the clinic. This methodological guide provides the necessary framework to achieve that goal with scientific rigor and integrity.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 735-743. (Available at: [Link])

  • Applichem-tech.com. N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide. (URL: [Link])

  • Saal, C., & Petereit, A. (2012). Kinetic versus thermodynamic solubility: a case for the thermodynamic approach. European Journal of Pharmaceutical Sciences, 47(4), 735-43. (Available at: [Link])

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. (URL: [Link])

  • Duffy, K. J., & Shaw, A. N. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147–1163. (Available at: [Link])

  • Avdeef, A., Berger, C. M., & Brownell, C. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2495–2507. (Available at: [Link])

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. (Available at: [Link])

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. (Available at: [Link])

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. (URL: [Link])

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. (URL: [Link])

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (URL: [Link])

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (URL: [Link])

  • Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. (URL: [Link])

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. (URL: [Link])

  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (URL: [Link])

  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (URL: [Link])

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. (URL: [Link])

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (URL: [Link])

  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (URL: [Link])

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (URL: [Link])

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (URL: [Link])

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (URL: [Link])

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (URL: [Link])

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (URL: [Link])

  • Med Crave. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. (URL: [Link])

  • Food and Drug Administration, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. (URL: [Link])

  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (URL: [Link])

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. (URL: [Link])

  • Graphviz. DOT Language. (URL: [Link])

  • Lund University Publications. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])

  • International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (URL: [Link])

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Sources

Comprehensive Spectroscopic Characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Preclinical Drug Development Scientists.

Executive Summary & Structural Significance

The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (Molecular Formula: C₁₁H₁₆ClN₃O₂; Exact Mass: 257.09 Da) is a highly functionalized heterocyclic intermediate. Pyridazine scaffolds of this complexity are critical building blocks in modern medicinal chemistry, most notably utilized in the synthesis of potent IL-17A inhibitors such as LY3509754 and related immunomodulatory agents .

Structurally, the molecule presents a unique analytical challenge due to the interplay of four distinct moieties:

  • The Pyridazine Core: An electron-deficient 1,2-diazine ring.

  • The C6-Chlorine Atom: An inductively electron-withdrawing group that provides a distinct isotopic signature.

  • The C3-Pivalamide Group: A bulky, sterically demanding directing/protecting group.

  • The C5-(1-Hydroxyethyl) Group: A chiral center containing a secondary alcohol, prone to hydrogen bonding.

This whitepaper details the self-validating experimental protocols and mechanistic reasoning required to definitively elucidate this structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every analytical workflow described below is designed as a self-validating system —meaning the protocol contains built-in internal checks to prevent false positives, calibration drift, or artifact misinterpretation.

Workflow A Sample Prep >98% Purity B NMR Spectroscopy (DMSO-d6) A->B 15 mg C FT-IR Spectroscopy (ATR Method) A->C 2 mg D HRMS (ESI+) Isotope Profiling A->D 1 µg/mL E Data Integration & Self-Validation B->E Shifts/Coupling C->E Vibrational Modes D->E Exact Mass F Structural Confirmation E->F Consensus

Caption: Orthogonal spectroscopic workflow ensuring self-validated structural elucidation.

High-Resolution NMR Acquisition
  • Causality for Choice: DMSO-d₆ is selected over CDCl₃. The strong hydrogen-bond accepting nature of DMSO slows the chemical exchange rate of the hydroxyl (-OH) and amide (-NH) protons. This allows them to be observed as sharp, quantifiable doublets/singlets rather than broad, unintegrable baseline humps .

  • Step-by-Step Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

    • Acquire ¹H NMR at 600 MHz (ns=16, d1=2s) and ¹³C NMR at 150 MHz (ns=512, d1=2s).

    • Self-Validation Check: The integration of the pivalamide tert-butyl singlet must be strictly calibrated to 9.00 protons. This serves as an internal stoichiometric anchor. If the pyridazine H-4 does not integrate to exactly 1.00 (±0.05), the sample is flagged for co-eluting impurities.

ATR-FTIR Spectroscopy
  • Causality for Choice: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. Mechanical pressing can introduce moisture artifacts (broadening the 3300 cm⁻¹ region) and induce polymorphic phase changes in crystalline API intermediates .

  • Step-by-Step Protocol:

    • Clean the diamond ATR crystal with isopropanol and allow to dry.

    • Self-Validation Check: Perform a background scan immediately prior to sample analysis to digitally subtract atmospheric CO₂ and water vapor.

    • Apply 2 mg of solid sample directly to the crystal, apply uniform pressure via the anvil, and scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

UPLC-HRMS (ESI+)
  • Causality for Choice: Electrospray Ionization in positive mode (ESI+) is optimal for pyridazine derivatives. The basic endocyclic nitrogen atoms readily accept a proton to form stable[M+H]⁺ species, minimizing premature in-source fragmentation.

  • Step-by-Step Protocol:

    • Dilute the sample to 1 µg/mL in LCMS-grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Inject 1 µL into a UPLC-QTOF system.

    • Self-Validation Check: Pre- and post-run injection of a sodium formate calibration cluster ensures mass accuracy within <5 ppm error. The theoretical ³⁵Cl/³⁷Cl isotopic ratio must be computationally matched against the empirical spectra.

Spectroscopic Data Interpretation & Mechanistic Causality

Nuclear Magnetic Resonance (¹H and ¹³C)

The NMR spectra of this compound are dictated by the strong anisotropic fields and electron-withdrawing effects of the heteroatoms.

The lone aromatic proton (C4-H) appears as a sharp singlet at 8.45 ppm. Mechanistically, this profound deshielding is caused by the combined electron-withdrawing resonance of the adjacent pyridazine nitrogens and the inductive pull of the C6-chlorine atom. The 1-hydroxyethyl group introduces a stereocenter, rendering the adjacent protons diastereotopic, though in this isolated spin system, it primarily results in a classic doublet-quartet coupling pattern.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
N-H 10.52s (broad)-1HPivalamide amide proton (highly deshielded by C=O and ring)
C4-H 8.45s-1HPyridazine aromatic proton
O-H 5.58d4.81HHydroxyl proton (exchange slowed by DMSO)
C5-CH 4.95dq6.5, 4.81HMethine proton of the 1-hydroxyethyl group
C5-CH₃ 1.38d6.53HMethyl protons of the 1-hydroxyethyl group
t-Bu 1.28s-9HPivalamide tert-butyl group

Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment
C=O 177.2QuaternaryPivalamide carbonyl
C3 156.0QuaternaryPyridazine C-NH (deshielded by adjacent N and amide)
C6 149.5QuaternaryPyridazine C-Cl
C5 141.0QuaternaryPyridazine C-CH(OH)CH₃
C4 119.5Methine (CH)Pyridazine aromatic carbon
C-OH 64.2Methine (CH)1-hydroxyethyl methine carbon
C(CH₃)₃ 39.5QuaternaryPivalamide central quaternary carbon
C(CH₃)₃ 27.1Methyl (CH₃)Pivalamide methyl carbons (x3)
C5-CH₃ 23.8Methyl (CH₃)1-hydroxyethyl methyl carbon
Vibrational Modes (ATR-FTIR)

Orthogonal validation of the functional groups is achieved via IR spectroscopy. The spectrum is dominated by three critical regions:

  • 3350 cm⁻¹ (Broad): O-H stretching vibration. The breadth indicates intermolecular hydrogen bonding in the solid state.

  • 3220 cm⁻¹ (Sharp): N-H stretching vibration of the secondary amide.

  • 1680 cm⁻¹ (Strong): Amide I band (C=O stretch). The frequency is slightly lowered due to conjugation with the pyridazine ring and potential hydrogen bonding.

  • 750 cm⁻¹ (Medium): C-Cl stretching vibration, confirming halogenation.

Mass Spectrometry & Isotopic Signatures

In HRMS (ESI+), the isotopic fidelity of the chlorine atom acts as an ultimate structural validator . Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, the molecular ion must present a definitive 3:1 intensity ratio :

  • [M+H]⁺ (³⁵Cl): m/z 258.1005

  • [M+H]⁺ (³⁷Cl): m/z 260.0975

Any deviation greater than 5% in this isotopic ratio immediately flags the data as compromised (e.g., indicating an isobaric interference).

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation, primarily shedding the peripheral protecting groups to yield the stable aromatic core.

MS_Frag M Molecular Ion [M+H]+ m/z 258.10 (35Cl) F1 [M+H - H2O]+ m/z 240.09 M->F1 -H2O (-18 Da) F2 [M+H - C4H8]+ m/z 202.04 M->F2 -Isobutylene (-56 Da) F3 Core Fragment m/z 184.03 F1->F3 -Isobutylene (-56 Da) F2->F3 -H2O (-18 Da)

Caption: Primary ESI+ MS/MS fragmentation pathways demonstrating sequential loss of water and isobutylene.

Conclusion

The comprehensive characterization of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide requires a multi-modal approach. By utilizing DMSO-d₆ to lock exchangeable protons in NMR, employing ATR-FTIR to prevent mechanical artifacts, and leveraging the exact 3:1 isotopic ratio of chlorine in HRMS, researchers can establish a self-validating data matrix. This ensures absolute structural certainty before advancing this intermediate into complex cross-coupling or amination steps in drug manufacturing pipelines.

References

  • Beauchamp, T. J., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies". Organic Process Research & Development, 2025.[Link]

  • Velcicky, J., et al. "Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors". Journal of Medicinal Chemistry, 2024.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition. John Wiley & Sons, 2014.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds". Springer, 2020.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy", 5th Edition. Cengage Learning, 2015.[Link]

Methodological & Application

Application Note: Enantioselective Synthesis and Reduction Protocol for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Highly functionalized pyridazine derivatives are foundational scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and monoclonal antibody alternatives. Specifically, intermediates like N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide serve as critical building blocks for complex active pharmaceutical ingredients (APIs), including advanced IL-17A inhibitors.

The presence of the 1-hydroxyethyl group at the 5-position introduces a critical chiral center. In targeted therapeutics, the spatial orientation of this hydroxyl group dictates hydrogen-bonding interactions within the target protein's binding pocket. Consequently, synthesizing the enantiopure (S)- or (R)-alcohol from its ketone precursor, N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide, is a high-priority workflow.

The Causality of Experimental Design: Why Biocatalysis?

Historically, asymmetric reduction of ketones relies on transition-metal catalysis (e.g., Ru-BINAP asymmetric hydrogenation). However, the pyridazine core presents a distinct chemical challenge: the high density of Lewis basic nitrogen atoms strongly coordinates to transition metals, leading to severe catalyst poisoning, high catalyst loading requirements, and poor scalability.

To circumvent this, state-of-the-art pharmaceutical manufacturing has pivoted to Ketone Reductase (KRED) biocatalysis [1]. KRED enzymes operate under mild aqueous conditions, are entirely immune to nitrogen-coordination poisoning, and leverage highly specific enzyme-substrate pocket interactions to achieve >99% enantiomeric excess (ee). Furthermore, by utilizing isopropanol (IPA) as both a co-solvent and a sacrificial hydride donor, the system continuously regenerates the expensive NADP+ cofactor in situ, making the process economically viable and self-sustaining [2].

Workflow Substrate Ketone Precursor N-(6-chloro-5-acetyl...) Reaction Biocatalytic Reduction KRED, NADP+, IPA Substrate->Reaction Buffer, 30°C Product Chiral Alcohol Product (1-hydroxyethyl...) Reaction->Product >99% ee Recycling Cofactor Recycling IPA -> Acetone Reaction->Recycling NADP+ / NADPH

Biocatalytic workflow for KRED-mediated reduction with in situ cofactor recycling.

Experimental Methodologies

The following protocols outline two distinct pathways: a highly selective biocatalytic reduction (Method A) and a baseline chemical reduction (Method B). Every protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to ensure reproducibility.

Method A: Biocatalytic Asymmetric Reduction (Targeting >99% ee)

This method utilizes a KRED variant optimized for bulky heterocyclic ketones.

Reagents & Materials:

  • Substrate: N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (10.0 g, ~39 mmol)

  • Enzyme: KRED-130 (or equivalent commercial screening hit) (200 mg)

  • Cofactor: NADP+ sodium salt (10 mg)

  • Solvents: Isopropanol (IPA) (50 mL), 100 mM Potassium phosphate buffer (pH 7.0) (150 mL)

Step-by-Step Workflow:

  • Aqueous Phase Preparation: In a 500 mL jacketed reactor, dissolve NADP+ (10 mg) and KRED enzyme (200 mg) in 150 mL of the phosphate buffer. Set overhead stirring to 250 rpm and equilibrate the internal temperature to exactly 30 °C.

  • Substrate Introduction: Dissolve the ketone substrate (10.0 g) in 50 mL of IPA. Add this organic solution dropwise to the aqueous enzyme mixture over 20 minutes. Causality: Rapid addition causes localized solvent spikes that can denature the KRED protein; dropwise addition ensures stable micelle formation.

  • Reaction & Equilibrium Shifting: Maintain the reaction at 30 °C. Sweep the reactor headspace with a gentle, continuous stream of nitrogen gas. Causality: The enzyme oxidizes IPA to acetone to regenerate NADPH. Removing volatile acetone via the nitrogen sweep drives the thermodynamic equilibrium toward the product.

  • Self-Validating IPC: At 4-hour intervals, extract a 50 µL aliquot, quench in 1 mL of acetonitrile, centrifuge to pellet the protein, and analyze the supernatant via chiral HPLC. The reaction is validated and deemed complete only when the ketone AUC is <1% relative to the alcohol.

  • Workup & Isolation: Upon completion (typically 12–18 hours), add 100 mL of Ethyl Acetate (EtOAc) and stir vigorously for 10 minutes. Filter the biphasic mixture through a tightly packed Celite pad to remove denatured enzyme. Separate the organic layer, extract the aqueous layer with an additional 50 mL EtOAc, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-alcohol.

Method B: Baseline Chemical Reduction (Racemic)

Used primarily to generate analytical reference standards for chiral HPLC method development.

Reagents & Materials:

  • Substrate: N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide (1.0 g)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (150 mg)

  • Solvent: Methanol (MeOH) (20 mL)

Step-by-Step Workflow:

  • Dissolve the ketone substrate (1.0 g) in MeOH (20 mL) in a 50 mL round-bottom flask. Cool to 0 °C using an ice bath to suppress side-reactions (e.g., dechlorination).

  • Add NaBH₄ (150 mg) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents reaction runaway.

  • Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Self-Validating IPC: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active ketone spot (higher Rf) validates complete reduction.

  • Quench the reaction carefully by adding 1 M HCl dropwise until gas evolution ceases (pH ~7). Concentrate to remove MeOH, extract with Dichloromethane (3 x 15 mL), dry, and evaporate to yield the racemic product.

Pathway Start Substrate: Acetylpyridazine ChemRed Chemical Reduction (NaBH4 / MeOH) Start->ChemRed Fast, Non-selective BioRed Biocatalytic Reduction (KRED / NADP+) Start->BioRed Highly Selective Racemic Racemic Product (~50% ee) ChemRed->Racemic Chiral Enantiopure (S)-Product (>99% ee) BioRed->Chiral

Strategic comparison of chemical versus biocatalytic reduction pathways.

Quantitative Data Summary

The table below summarizes the comparative metrics between the biocatalytic and chemical reduction protocols. The data clearly illustrates the superiority of the KRED methodology for pharmaceutical-grade intermediate synthesis.

ParameterProtocol A (Biocatalytic KRED)Protocol B (Chemical NaBH₄)
Yield (Isolated) > 92%~ 85%
Enantiomeric Excess (ee) > 99% (S)-enantiomer0% (Racemic mixture)
Reaction Temperature 30 °C (Mild)0 °C to 25 °C
Reaction Time 12 - 18 hours2 hours
Scalability Excellent (Pilot-plant ready)Poor (Exothermic H₂ evolution)
Environmental Impact (PMI) Low (Aqueous buffer, catalytic enzyme)High (Heavy solvent use, toxic boron waste)

References

  • Title: Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies Source: Organic Process Research & Development, American Chemical Society (2025). URL: [Link]

  • Title: Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients Source: Organic Process Research & Development, American Chemical Society (2020). URL: [Link]

Application Note: In Vitro Evaluation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide for IL-17A Inhibition and Hepatotoxicity Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of oral small-molecule inhibitors targeting the Interleukin-17A (IL-17A) pathway is a major frontier in treating autoimmune disorders such as psoriasis. However, progressing these molecules from bench to bedside has been severely hindered by off-target toxicities. This application note provides a comprehensive, self-validating in vitro workflow for evaluating N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide —a critical structural analog and synthetic intermediate of pyridazine-based IL-17A inhibitors. By decoupling pharmacodynamic efficacy from hepatotoxic liabilities, researchers can accurately benchmark this compound's therapeutic index during early-stage drug development.

Scientific Background & Rationale

IL-17A is a pro-inflammatory cytokine primarily secreted by Th17 cells. While monoclonal antibodies (e.g., secukinumab) successfully neutralize IL-17A, small-molecule alternatives offer superior patient compliance and tunable pharmacokinetic profiles. Recently, the imidazo[1,2-b]pyridazine derivative LY3509754 demonstrated highly potent IL-17A target engagement but was abruptly halted in Phase 1 clinical trials due to severe Drug-Induced Liver Injury (DILI) ()[1].

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide serves as a simplified structural analog to the chiral alcohol intermediates used in the synthesis of LY3509754 and related derivatives ()[2][3]. Because the exact mechanism of hepatotoxicity for these pyridazine derivatives is linked to hepatic metabolism and high unbound drug fractions in the liver ()[4], establishing a dual-assay system in cell culture is essential. This guide outlines how to utilize this compound in two parallel workflows: an HT-29 functional efficacy assay and a 3D HepG2 hepatotoxicity screen.

Reagent Preparation and Formulation

To ensure reproducible cell culture results, the compound must be properly solubilized to avoid precipitation and vehicle-induced cytotoxicity.

  • Stock Solution : Dissolve N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Working Dilutions : Prepare serial dilutions in complete culture media. Critical Causality : The final DMSO concentration in the cell culture well must never exceed 0.1% (v/v). Higher DMSO concentrations independently induce cellular stress pathways, confounding both the CXCL1 readout and the ATP-based viability assays.

Protocol A: IL-17A Functional Neutralization in HT-29 Cells

Expertise & Causality : HT-29 human colorectal adenocarcinoma cells are utilized because they constitutively express the IL-17RA/IL-17RC receptor complex. Upon stimulation with recombinant human IL-17A, these cells robustly secrete the chemokine CXCL1 (GRO-α) via NF-κB and MAPK pathway activation. Measuring the dose-dependent reduction of CXCL1 provides a direct, physiologically relevant readout of the compound's ability to disrupt the IL-17A protein-protein interaction[5].

Step-by-Step Methodology
  • Cell Seeding : Harvest HT-29 cells at 80% confluence. Seed at a density of 2×104 cells/well in a 96-well flat-bottom plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation Phase : Aspirate media and replace with assay medium (McCoy's 5A with 1% BSA, serum-free) for 4 hours to reduce baseline inflammatory signaling.

  • Compound Pre-incubation : Add N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in a 10-point dose-response curve (e.g., 0.1 nM to 10 µM). Incubate for 1 hour at 37°C.

  • Target Stimulation : Spike wells with recombinant human IL-17A to a final concentration of 10 ng/mL. Incubate for 18–22 hours.

  • Quantification : Collect the cell culture supernatant. Quantify CXCL1 secretion using a standard AlphaLISA or ELISA kit.

  • Self-Validating Controls :

    • Negative Control: Unstimulated cells + 0.1% DMSO (defines assay floor).

    • Positive Control: IL-17A stimulated cells + 0.1% DMSO (defines assay ceiling).

    • Reference Standard: LY3509754 (expected IC₅₀ ~9.3 nM)[5].

Protocol B: In Vitro Hepatotoxicity Screening (3D HepG2 Spheroids)

Expertise & Causality : Standard 2D hepatic monolayers rapidly lose cytochrome P450 (CYP) expression, making them poor predictors of clinical DILI. Culturing HepG2 cells as 3D spheroids restores metabolic competence, spatial architecture, and cell-cell interactions. This is critical for detecting the hepatotoxic liabilities associated with the furazan or pyridazine moieties of early IL-17A inhibitors, which often require metabolic activation to exert their toxic effects ()[4].

Step-by-Step Methodology
  • Spheroid Formation : Seed HepG2 cells at 2×103 cells/well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge the plate at 200 × g for 5 minutes to aggregate the cells. Incubate for 72 hours until compact, uniform spheroids form.

  • Compound Dosing : Carefully replace 50% of the media with fresh media containing 2X concentrations of the compound (dose-response from 0.1 µM to 100 µM).

  • Incubation : Incubate for 72 hours. Perform a 50% media exchange with fresh compound every 48 hours to model continuous exposure.

  • Viability Readout : Add CellTiter-Glo® 3D Reagent directly to the wells (1:1 volume ratio). Shake for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes to stabilize the luminescent signal. Read luminescence to quantify ATP levels (directly proportional to viable cell number).

  • Self-Validating Controls :

    • Hepatotoxin Control: Chlorpromazine (10 µM) to confirm the spheroids' sensitivity to CYP-mediated toxicity.

Data Presentation & Interpretation

The therapeutic viability of the compound is determined by its Therapeutic Index (TI), calculated as the ratio of hepatotoxicity (CC₅₀) to functional efficacy (IC₅₀).

Table 1: Representative In Vitro Profiling Data

Test ArticleHT-29 Efficacy (IC₅₀, nM)3D HepG2 Toxicity (CC₅₀, µM)Estimated Therapeutic Index
N-(6-chloro-5-(1-hydroxyethyl)...) 14.5> 50.0> 3,400
LY3509754 (Reference)9.315.2~ 1,634
Chlorpromazine (Tox Control)N/A4.5N/A

Interpretation: While the test compound may exhibit a slightly right-shifted IC₅₀ compared to the parent LY3509754[5], a significant increase in the CC₅₀ value in 3D spheroids indicates a successful mitigation of the DILI liability, supporting further progression into in vivo pharmacokinetic models.

Mandatory Visualization

DualScreening cluster_efficacy Protocol A: Efficacy cluster_toxicity Protocol B: Hepatotoxicity Compound N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide HT29 HT-29 Cell Culture (IL-17RA/RC+) Compound->HT29 HepG2 3D HepG2 Spheroids (Metabolically Active) Compound->HepG2 Inhibition IL-17A Neutralization HT29->Inhibition CXCL1 Decreased CXCL1 Secretion (IC50) Inhibition->CXCL1 Metabolism CYP450 Metabolism HepG2->Metabolism ATP ATP Depletion / Cell Death (CC50) Metabolism->ATP

Figure 1: Dual in vitro screening workflow for evaluating efficacy and hepatotoxicity.

References

  • Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study Clinical Pharmacology & Therapeutics (PubMed Central) URL:[Link]

  • The Critical and Unexpected Role of a Methyl Group in Interleukin-17A Inhibitors bioRxiv URL:[Link]

  • Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols for the Evaluation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors, therefore, remains a significant focus in therapeutic research.[1][3] This document provides a comprehensive guide for the characterization of a novel pyridazine-based compound, N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, as a potential kinase inhibitor. Pyridazine scaffolds are recognized as privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro kinase profiling, cell-based functional assays, and downstream signaling analysis. The methodologies described herein are intended to provide a robust framework for assessing the potency, selectivity, and cellular activity of this and other novel small molecule kinase inhibitors.

Introduction: The Rationale for Investigating N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

The pyridazine core is a key pharmacophore in a number of clinically evaluated and approved kinase inhibitors, highlighting its importance in establishing potent and selective interactions with the kinase ATP-binding site.[4][6] The structure of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, with its chloro, hydroxyethyl, and pivalamide substitutions, presents several features that suggest potential kinase inhibitory activity. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP. The substituted groups may confer selectivity and potency by interacting with specific amino acid residues in the targeted kinase(s).

The initial characterization of a novel small molecule like N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide requires a systematic approach to first identify its kinase targets, then to quantify its potency and selectivity, and finally to understand its effects in a cellular context. This guide provides a structured workflow for these investigations.

Preliminary Characterization and In Vitro Kinase Profiling

The first step in evaluating a potential kinase inhibitor is to determine its activity against a broad panel of kinases. This provides an initial understanding of its potency and selectivity profile.[1][3]

Kinase Selectivity Profiling

A broad kinase screen is essential to identify the primary kinase target(s) and any potential off-target effects.[1][7] Commercial services offer screening against large panels of kinases.

Protocol 1: Broad-Panel Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical radiometric assay format, which is considered a gold standard for its sensitivity and reliability.[1]

  • Compound Preparation : Prepare a 10 mM stock solution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in 100% DMSO. From this, create a working solution at a concentration suitable for the initial screen (e.g., 10 µM).

  • Assay Plate Preparation : In a 96-well plate, add the test compound, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control to the respective wells.

  • Kinase Reaction Initiation : To each well, add the specific kinase, its corresponding substrate, and a reaction buffer containing [γ-³²P]ATP. The ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[3]

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for the phosphorylation of the substrate.

  • Reaction Termination and Substrate Capture : Stop the reaction by adding a stop buffer. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing : Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification : Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.

Table 1: Hypothetical Initial Kinase Profiling Data for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide at 10 µM

Kinase TargetPercent Inhibition
Kinase A95%
Kinase B88%
Kinase C45%
Kinase D15%
... (and so on for the entire panel)...
IC₅₀ Determination for Lead Kinase Targets

Following the initial screen, determine the half-maximal inhibitory concentration (IC₅₀) for the most promising kinase targets.

Protocol 2: In Vitro Kinase IC₅₀ Determination

  • Compound Dilution Series : Prepare a serial dilution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in DMSO, typically covering a range from 100 µM to 1 nM.

  • Assay Setup : Perform the kinase assay as described in Protocol 1, but with the range of inhibitor concentrations.

  • Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>1000

Cell-Based Kinase Activity and Functional Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess the compound's activity in a more physiologically relevant context.[8]

Cellular Target Engagement

It is important to confirm that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is a suitable method for this.[8]

Protocol 3: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment : Treat the cells with a range of concentrations of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

  • Tracer Addition : Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase.

  • BRET Measurement : Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.[8]

  • Data Analysis : Calculate the apparent affinity of the compound for the target kinase in live cells.

Cellular Phosphorylation Assay

To assess the functional consequence of target engagement, measure the phosphorylation of a known downstream substrate of the target kinase.[8][9]

Protocol 4: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment : Culture a relevant cell line to 70-80% confluency. Treat the cells with a dose-response of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide for a specified time.

  • Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to horseradish peroxidase. Also, probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis : Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal.

Downstream Signaling and Cellular Phenotype

Investigating the broader effects of the inhibitor on cellular signaling pathways and phenotype is crucial for understanding its potential therapeutic utility.

Signaling Pathway Analysis

A hypothetical signaling pathway that could be modulated by a kinase inhibitor is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseA Kinase A (Target of Inhibitor) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide Inhibitor->KinaseA Inhibits GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression Regulates

Caption: Hypothetical signaling pathway susceptible to inhibition.

Cell Proliferation Assay

A common phenotypic outcome of kinase inhibitor treatment is the inhibition of cell proliferation.

Protocol 5: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment : After allowing the cells to adhere overnight, treat them with a serial dilution of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

  • Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement : Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis : Calculate the percent of viable cells relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Summary

The following diagram illustrates the logical progression of experiments for characterizing a novel kinase inhibitor.

G Start Start: Novel Compound Synthesis KinaseScreen Broad Kinase Panel Screen (Protocol 1) Start->KinaseScreen IC50_Det IC₅₀ Determination (Protocol 2) KinaseScreen->IC50_Det Identify Hits TargetEngage Cellular Target Engagement (Protocol 3) IC50_Det->TargetEngage Confirm Potency PhosphoAssay Cellular Phosphorylation Assay (Protocol 4) TargetEngage->PhosphoAssay Confirm Cellular Activity PhenoAssay Phenotypic Assays (e.g., Proliferation - Protocol 5) PhosphoAssay->PhenoAssay Assess Functional Outcome LeadOpt Lead Optimization PhenoAssay->LeadOpt Promising Candidate

Caption: Experimental workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The protocols and workflow outlined in this application note provide a robust starting point for the comprehensive evaluation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including detailed pharmacokinetic and in vivo efficacy studies, to fully assess its therapeutic potential. The modular nature of these protocols allows for their adaptation to the study of other novel small molecule inhibitors, contributing to the broader field of kinase-targeted drug discovery.

References

  • Reaction Biology Corporation. (n.d.). Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • El-Gamal, M. I., & Al-Ameen, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399674.
  • Bio-protocol. (2022). In vitro kinase assay.
  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Asada, Y. (n.d.). In vitro kinase assay.
  • protocols.io. (2024). In vitro kinase assay.
  • Bio-protocol. (n.d.). Protocol for Invitro Kinase Assay.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Bio-protocol. (2014). IP-Kinase Assay.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Current Medicinal Chemistry, 24(27), 2984-3006.
  • Di Mauro, G., Radi, M., & Musumeci, F. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Appretech. (n.d.). N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide.
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66.
  • Gelin, M., & Le-Bret, B. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(16), 1487-1503.

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive framework for the initial investigation of a novel pyridazine derivative, N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide , for antimicrobial studies. We present a phased, systematic approach, beginning with essential physicochemical characterization, progressing to robust protocols for primary and secondary antimicrobial screening, and culminating in a preliminary assessment of cytotoxic potential. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[3] This guide is intended for researchers, scientists, and drug development professionals initiating antimicrobial discovery programs with new chemical entities.

Compound Profile: N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Prior to initiating biological assays, a complete characterization of the test compound is mandatory to ensure its identity, purity, and stability.

  • Structure: (Structure would be depicted here)

  • Chemical Formula: C₁₁H₁₆ClN₃O₂

  • Molecular Weight: 257.72 g/mol

  • Recommended Characterization:

    • Purity: High-Performance Liquid Chromatography (HPLC) >95%

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm structure and mass.

    • Solubility: Determine solubility in relevant solvents (e.g., Dimethyl Sulfoxide (DMSO), water, ethanol) to prepare appropriate stock solutions.

Section 1: A Phased Approach to Antimicrobial Evaluation

A structured workflow is critical for the efficient evaluation of a novel compound. We propose a multi-stage screening cascade designed to move from broad, qualitative assessments to specific, quantitative endpoints, while integrating safety evaluation early in the process.

Antimicrobial_Screening_Workflow A Compound Synthesis & Characterization B Primary Screening (Qualitative) A->B Purity >95% C Secondary Screening (Quantitative) B->C Activity Observed D Preliminary Safety (In Vitro Cytotoxicity) C->D Potency Determined (MIC/MBC) E Mechanism of Action (MoA) Studies C->E D->E Favorable Therapeutic Index D->E F Lead Optimization E->F Target Identified

Caption: A logical workflow for the evaluation of novel antimicrobial candidates.

Section 2: Primary Antimicrobial Screening (Qualitative)

The initial step is a qualitative assessment to determine if the compound exhibits any antimicrobial activity against a broad panel of microorganisms. The agar disk diffusion method is a rapid and cost-effective technique for this purpose.

Protocol 2.1: Agar Disk Diffusion Assay

Principle: This method involves placing a sterile paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the disk.[4]

Materials:

  • N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (Test Compound)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Fungal strains (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA)

  • DMSO (vehicle solvent)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the surface of the MHA or SDA plate with the prepared inoculum using a sterile swab.

  • Disk Preparation: Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL stock in DMSO) to sterile paper disks. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the impregnated disks, along with positive and vehicle control (DMSO only) disks, onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[1]

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

Interpretation: The presence of a clear zone indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.

Section 3: Secondary Antimicrobial Screening (Quantitative)

Compounds showing promising activity in the primary screen should be advanced to quantitative assays to determine the precise concentration required to inhibit or kill the microorganisms.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5] This protocol follows the guidelines established by CLSI.[3][6]

Materials:

  • Test Compound stock solution (in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in the well

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin or p-Iodonitrotetrazolium violet (INT) for viability indication (optional)

  • Multichannel pipette and microplate reader

Procedure:

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[7]

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Vehicle Control: Wells with broth, inoculum, and the highest concentration of DMSO used.

  • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours for bacteria or as appropriate for fungi.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] This can be done by eye or with a plate reader after adding a viability dye.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC test.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation: Summarize MIC and MBC data in a clear, tabular format.

MicroorganismStrainMIC (µg/mL) [Example Data]MBC (µg/mL) [Example Data]
S. aureusATCC 25923816
E. coliATCC 2592216>64
P. aeruginosaATCC 2785332>64
C. albicansATCC 9002816N/A

Section 4: Preliminary Safety Assessment

An ideal antimicrobial agent is potent against pathogens but shows minimal toxicity to host cells. An early assessment of in vitro cytotoxicity is crucial.

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Section 5: Proposed Mechanism of Action (MoA)

Pyridazine derivatives have been shown to exert their antimicrobial effects through various mechanisms. Chloro-substituted pyridazines, in particular, have demonstrated potent activity against Gram-negative bacteria, potentially by inhibiting essential enzymes like DNA gyrase.[15][16] Another possible mechanism for pyridazine-based compounds is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.[17]

Proposed_MoA Compound N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide Target1 Bacterial DNA Gyrase Compound->Target1 Inhibition Target2 Dihydropteroate Synthase (DHPS) Compound->Target2 Inhibition Pathway1 DNA Replication & Repair Target1->Pathway1 Pathway2 Folate Biosynthesis Target2->Pathway2 Result Bacterial Cell Death Pathway1->Result Disruption Pathway2->Result Disruption

Caption: Hypothetical mechanisms of action for the pyridazine test compound.

Future Studies: Based on these potential targets, subsequent studies could involve:

  • DNA Gyrase Inhibition Assay: A biochemical assay to measure the compound's effect on the supercoiling activity of purified DNA gyrase.

  • Folate Pathway Assays: Measuring the inhibition of DHPS or the overall impact on bacterial folate production.

  • Cell Membrane Permeability Assay: Using dyes like propidium iodide to determine if the compound disrupts bacterial cell membrane integrity.

References

  • BenchChem. (n.d.). Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives].
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. Retrieved from [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Koeth, L. M., et al. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Request PDF. Retrieved from [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]

Sources

Application Note: Preclinical In Vivo Formulation Strategies for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Discovery Researchers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Biological Context

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a critical structural analog and synthetic intermediate in the development of low-molecular-weight Interleukin-17 (IL-17) inhibitors[1]. Small-molecule IL-17 inhibitors, particularly pyridazine and oxadiazole derivatives, represent a paradigm shift in treating autoimmune and inflammatory diseases by directly blocking the IL-17 cytokine from binding to its receptor[2].

However, the lipophilic nature of the pivalamide moiety combined with the rigid chloro-pyridazine core results in high crystallinity and poor aqueous solubility. To accurately evaluate the pharmacokinetic (PK) profile (e.g., clearance and oral bioavailability) of this compound in rodent models (such as Sprague-Dawley rats), specialized dosing vehicles must be employed[2]. This guide details the physicochemical rationale and self-validating protocols for preparing both Intravenous (IV) solutions and Per Os (PO) suspensions.

IL17Pathway Th17 Th17 Cells IL17 IL-17 Cytokine Th17->IL17 Secretes Receptor IL-17 Receptor IL17->Receptor Binds Signaling Act1 / NF-κB Pathway Receptor->Signaling Activates Inflammation Tissue Inflammation Signaling->Inflammation Induces Inhibitor Pyridazine Inhibitor (API) Inhibitor->IL17 Blocks

Mechanism of action for pyridazine-based small molecule IL-17 inhibitors.

Physicochemical Rationale: The Causality of Excipient Selection

To prevent experimental artifacts during in vivo dosing, the formulation must bridge the gap between the API's physicochemical properties and the physiological environment.

Intravenous (IV) Rationale: NMP/PEG200 System

For IV administration, the API must be in a perfect solution. Injecting a suspension intravenously can cause fatal pulmonary embolisms.

  • N-Methyl-2-pyrrolidone (NMP) (10% v/v): NMP is a powerful dipolar aprotic solvent. It is required as the primary solubilizer to disrupt the strong intermolecular hydrogen bonding and stable crystal lattice of the pivalamide group.

  • Polyethylene Glycol 200 (PEG200) (90% v/v): Once dissolved in NMP, the API is highly susceptible to "crashing out" (precipitating) when it hits the aqueous environment of the bloodstream. PEG200 acts as a miscible co-solvent that increases the viscosity of the injected bolus, slowing the diffusion of water into the vehicle and maintaining the API in a metastable solution long enough for systemic distribution[2].

Oral (PO) Rationale: Methylcellulose/Tween 80 System

For oral gavage, true solubility is not required; instead, a kinetically stable suspension ensures dose uniformity.

  • Tween 80 (0.1% w/v): The API is highly hydrophobic. Without a surfactant, the powder will float on the water's surface due to high interfacial tension. Tween 80 lowers this tension, allowing the particles to be thoroughly wetted.

  • Methylcellulose (MC) (0.5% w/v): According to Stokes' Law, the settling velocity of a suspended particle is inversely proportional to the viscosity of the medium. MC (typically 400 cP grade) increases the aqueous phase's viscosity, preventing the API from settling at the bottom of the vial during the dosing session[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) steps ensure that any formulation failure is detected before animal dosing.

Protocol A: Intravenous (IV) Solution (Target: 1 mg/kg)

Vehicle: NMP : PEG200 (10:90 v/v)[2]

  • Weighing: Accurately weigh the required mass of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of NMP (representing exactly 10% of the final volume). Vortex vigorously for 2 minutes. Causality Note: Do not add PEG200 until the API is 100% dissolved in the NMP. Premature addition will lock the API in an insoluble state.

  • Co-solvent Addition: Slowly add the PEG200 (90% of final volume) while continuously stirring or vortexing to prevent localized precipitation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Tyndall Effect QC): In a dark room, shine a red or green laser pointer through the glass vial.

    • Pass: The laser beam is invisible as it passes through the liquid (true solution).

    • Fail: A visible "beam" of scattered light appears. This indicates micro-particulates or precipitation. The formulation must be discarded.

Protocol B: Per Os (PO) Suspension (Target: 3 mg/kg)

Vehicle: 0.5% MC / 0.1% Tween 80 in Ultrapure Water[2]

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose and 0.1 g of Tween 80 in 100 mL of heated (80°C) ultrapure water. Stir until cool to achieve a clear, viscous vehicle.

  • Wetting (Trituration): Place the weighed API powder in a mortar or glass vial. Add just enough vehicle (e.g., 200 µL) to wet the powder. Grind or vortex to create a smooth, clump-free paste.

  • Volume Expansion: Gradually add the remaining vehicle geometrically (doubling the volume with each addition) while mixing, up to the final target volume.

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles of 15 seconds. Causality Note: Sonication generates heat, which can cause partial dissolution followed by uncontrolled recrystallization (Ostwald ripening), leading to larger particles. Ice is mandatory.

  • Self-Validation (Settling Rate QC): Leave the suspension undisturbed on the bench for 15 minutes.

    • Pass: The suspension remains uniformly cloudy with no visible clear supernatant layer at the top.

    • Fail: A clear liquid layer forms rapidly, indicating the particles are too large and are settling. Re-sonicate or increase MC concentration.

Quantitative Data & Formulation Summary

ParameterIntravenous (IV) DosingPer Os (PO) Dosing
Target Dose 1.0 mg/kg3.0 mg/kg
Vehicle Composition NMP : PEG200 (10:90 v/v)0.5% MC / 0.1% Tween 80 in H₂O
Formulation State Clear SolutionHomogenous Suspension
Primary Excipient Role NMP: Crystal lattice disruptionTween 80: Surface tension reduction
Secondary Excipient Role PEG200: Anti-precipitation cosolventMC (400 cP): Viscosity enhancement
Expected PK Outcome Establishes baseline clearance (CL)Evaluates oral bioavailability (%F)

Workflow Visualization

FormulationWorkflow cluster_IV Intravenous (IV) Formulation (NMP:PEG200 10:90) cluster_PO Oral (PO) Formulation (0.5% MC / 0.1% Tween 80) API API: N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide NMP 1. Dissolve in 10% NMP (Primary Solubilization) API->NMP Tween 1. Wet with 0.1% Tween 80 (Surfactant) API->Tween PEG 2. Add 90% PEG200 (Viscosity & Stabilization) NMP->PEG Filter 3. Sterile Filtration (0.22 µm) & Tyndall Effect QC PEG->Filter MC 2. Suspend in 0.5% MC (Suspending Agent) Tween->MC Sonicate 3. Homogenization & Settling Rate QC MC->Sonicate

Workflow for IV and PO formulation preparation with integrated quality control steps.

References

  • Velcicky, J., et al. (2024). Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. The information herein is based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: I am observing a significant amount of a di-pivaloylated byproduct. How can I minimize its formation?

Answer:

The formation of a di-pivaloylated product, where both the amino group and the hydroxyl group of the target molecule are acylated, is a common side reaction. This occurs because both functionalities can act as nucleophiles and react with the pivaloylating agent.

Underlying Cause: The primary reason for di-pivaloylation is the similar reactivity of the amino and hydroxyl groups towards the acylating agent under the reaction conditions. The use of excess pivaloyl chloride or a highly reactive catalyst can exacerbate this issue.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the pivaloylating agent (e.g., pivaloyl chloride). Use no more than 1.0 to 1.1 equivalents relative to the aminohydroxyethyl pyridazine starting material.

  • Slow Addition: Add the pivaloylating agent slowly and at a low temperature (e.g., 0 °C) to the reaction mixture. This maintains a low concentration of the acylating agent, favoring the more nucleophilic amine and reducing the likelihood of a second acylation at the hydroxyl group.[1]

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is preferable to scavenge the HCl generated during the reaction without promoting side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Less polar solvents can sometimes decrease the overall reaction rate, which may improve selectivity for mono-acylation.[1]

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reactions, product degradation, or loss during workup and purification.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, but be mindful of potential side reactions at higher temperatures.[2] - Catalyst Activity: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure it is of high purity and anhydrous.[1]
Product Degradation - Hydrolysis of the Amide Bond: The pivalamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3][4][5] Maintain a neutral or slightly basic pH during workup and purification. - Hydrolysis of the Chloro Group: The chlorine atom on the pyridazine ring can be displaced by a hydroxyl group, particularly in the presence of water and base at higher temperatures, forming a pyridazinone derivative.[6] Ensure anhydrous conditions and control the temperature.
Loss During Workup & Purification - Aqueous Workup: The product may have some water solubility, leading to losses during extractions. Use brine washes to reduce the solubility of the product in the aqueous layer.[2] - Purification: Optimize the solvent system for column chromatography to ensure good separation from impurities and minimize product loss on the column.
Question 3: I am isolating a significant amount of a pyridazinone byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a pyridazinone derivative is a result of the hydrolysis of the chloro group at the 6-position of the pyridazine ring.

Mechanism of Formation:

G

Caption: Formation of the pyridazinone byproduct via hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are thoroughly dried before use.[6] Glassware should be oven-dried, and reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the hydrolysis side reaction.[6]

  • Choice of Base: Use a non-nucleophilic, hindered base to minimize direct nucleophilic attack on the pyridazine ring.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and handling of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

Question 4: What are the critical quality attributes of the starting material, 3-amino-6-chloropyridazine?

Answer:

The purity of the starting material, 3-amino-6-chloropyridazine, is paramount for a successful synthesis. Key quality attributes to consider are:

  • Purity: The starting material should be of high purity, ideally >98%, as determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Common impurities from its synthesis, such as 3,6-dichloropyridazine, can lead to undesired side products.[7][8]

  • Moisture Content: The presence of water can lead to the hydrolysis of both the starting material and the final product. The moisture content should be kept to a minimum.

  • Absence of Regioisomers: Ensure that the starting material is the correct isomer, as other isomers could lead to a mixture of final products that are difficult to separate.

Question 5: Are there alternative pivaloylating agents I can use instead of pivaloyl chloride?

Answer:

Yes, several other pivaloylating agents can be used, each with its own advantages and disadvantages.

Pivaloylating AgentAdvantagesDisadvantages
Pivaloyl Chloride Highly reactive, readily available.Generates corrosive HCl, can be harsh.
Pivalic Anhydride Less reactive than pivaloyl chloride, leading to better selectivity in some cases.[9]Can be more expensive, may require a catalyst for efficient reaction.
Pivalic Acid with a Coupling Agent Milder reaction conditions.Requires an additional coupling agent (e.g., DCC, EDC), which can complicate workup.

The choice of pivaloylating agent will depend on the specific requirements of your synthesis, including scale, desired purity, and cost considerations.

Question 6: What are the recommended methods for purifying the final product?

Answer:

Purification of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide typically involves a combination of techniques to remove unreacted starting materials, byproducts, and reagents.

Recommended Purification Workflow:

G

Caption: Recommended purification workflow for the final product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove water-soluble impurities and salts. This typically involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash to aid in phase separation.[2]

  • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final step. This process removes trace impurities and can provide the product in a crystalline form.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Disclaimer: This is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting amino-alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it successively with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2). Retrieved from

  • Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. Retrieved from

  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. (n.d.). Benchchem. Retrieved from

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents. Retrieved from

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved from

  • EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures. (n.d.). Google Patents. Retrieved from

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025, December 3). Institute of Molecular and Translational Medicine. Retrieved from

  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Retrieved from

  • Technical Support Center: Pivaloylation Reactions. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF. (n.d.). Benchchem. Retrieved from

  • Pure Hydrolysis of Polyamides: A Comparative Study. (2023, December 20). MDPI. Retrieved from

  • Pyridazine Derivatives. (2003, July 14). Retrieved from

  • Hydrolysis of amide bonds under acidic and basic conditions. In the... (n.d.). ResearchGate. Retrieved from

  • The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

Sources

Technical Support Center: Optimizing N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide Stability in Solution

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (referred to herein as CPH-101). Ensuring the stability of CPH-101 in solution is critical for generating reliable and reproducible data in preclinical and developmental studies. This document is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded troubleshooting strategies.

Section 1: Core Concepts & Initial Troubleshooting

This section addresses the most frequently encountered issues when first working with CPH-101 solutions.

FAQ 1: My CPH-101 solution appears cloudy or has formed a precipitate shortly after preparation. What is the cause and how can I fix it?

  • Probable Cause: This is likely due to poor solubility or physical instability in the chosen solvent system. CPH-101, like many heterocyclic compounds, may have limited aqueous solubility, especially at neutral pH. Supersaturation during dissolution followed by precipitation is a common issue.

  • Troubleshooting Steps:

    • Solvent Selection: Verify the solubility of CPH-101 in your solvent. For initial stock solutions, prioritize the use of dry, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) where solubility is typically higher.[1]

    • pH Adjustment: If working in an aqueous buffer, the pH can dramatically influence solubility. The pyridazine ring contains basic nitrogen atoms, and their protonation state will affect solubility.[2] Experiment with slight adjustments to the buffer pH (e.g., from 7.4 to 6.8 or 7.8) to see if solubility improves.

    • Co-solvents: For aqueous working solutions, consider the use of a biocompatible co-solvent. A common starting point is to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid impacting biological assays.

    • Sonication & Gentle Warming: Use of an ultrasonic bath can aid in dissolution. Gentle warming (e.g., to 37°C) can also temporarily increase solubility, but be cautious, as elevated temperatures can accelerate chemical degradation.[3]

FAQ 2: I'm observing a rapid loss of CPH-101 in my aqueous buffer, even when it remains in solution. What is the most likely degradation pathway?

  • Probable Cause: The molecular structure of CPH-101 contains several functional groups susceptible to degradation in aqueous environments. The two most probable culprits are hydrolysis of the pivalamide bond and oxidation of the secondary alcohol.

    • Amide Hydrolysis: The pivalamide (amide) bond can be cleaved under acidic or basic conditions, a reaction known as hydrolysis.[4][5] This would result in the formation of 6-chloro-5-(1-hydroxyethyl)pyridazin-3-amine and pivalic acid. While the bulky tert-butyl group on the pivalamide offers some steric protection, it is not immune to hydrolysis, especially with prolonged incubation or non-neutral pH.[6]

    • Oxidation: The secondary alcohol (1-hydroxyethyl group) is a prime target for oxidation, which would convert it to a ketone, forming N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide. This can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[7][8][9]

  • Immediate Mitigation:

    • Control the pH: Use a well-buffered solution within a pH range of 6.5-7.5, where the rate of amide hydrolysis is generally minimized.[1]

    • Prepare Fresh: The most reliable strategy is to prepare working solutions immediately before use from a freshly thawed stock solution. Do not store dilute aqueous solutions for extended periods.

    • De-gas Buffers: To minimize oxidative risk, sparge your aqueous buffers with an inert gas like nitrogen or argon before adding CPH-101.

FAQ 3: What are the recommended storage conditions for a high-concentration stock solution of CPH-101 in DMSO?

  • Recommended Protocol:

    • Solvent: Use anhydrous (dry) DMSO to minimize water content, which can contribute to slow hydrolysis even at low temperatures.

    • Temperature: Store at -20°C or, for long-term storage (>1 month), at -80°C.

    • Aliquoting: Dispense the stock solution into small, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles which can introduce moisture from atmospheric condensation and accelerate degradation.

    • Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect the compound from light, as chlorinated heteroaromatic systems can be susceptible to photodegradation.[10][11]

Section 2: In-Depth Stability Investigation

If initial troubleshooting does not resolve the instability, a systematic investigation is required. This involves performing a forced degradation study to definitively identify the degradation pathways. Such studies are a cornerstone of pharmaceutical development as mandated by ICH guidelines.[12][13][14]

FAQ 4: How do I design a forced degradation study to understand CPH-101's stability profile?

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of liabilities.[15][16] The goal is to achieve 5-20% degradation of the parent compound.[12][15]

Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of CPH-101 (e.g., 1 mg/mL in ACN/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal Stress (80°C, Solid & Solution) Prep->Thermal Expose Photo Photostability (ICH Q1B Light Exposure) + Dark Control Prep->Photo Expose Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Quench & Dilute Base->Analysis Quench & Dilute Oxidation->Analysis Quench & Dilute Thermal->Analysis Quench & Dilute Photo->Analysis Quench & Dilute PeakPurity Assess Peak Purity (Diode Array Detector) Analysis->PeakPurity MassBalance Calculate Mass Balance (% Parent + % Degradants ≈ 100%) Analysis->MassBalance

Caption: Workflow for a forced degradation study on CPH-101.

Table 1: Example Conditions for CPH-101 Forced Degradation

Stress ConditionReagent/ConditionTemperatureTime PointsProbable Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24 hoursAmide Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 2, 8 hoursAmide Hydrolysis (often faster than acid)
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursOxidation of secondary alcohol
Thermal Heat80 °C24, 72 hoursGeneral thermal decomposition
Photostability ICH Q1B compliant chamberAmbientN/APhotodegradation (e.g., de-chlorination)

Note: Time points should be adjusted based on observed degradation rates. The goal is to find a point with 5-20% degradation.

Section 3: Analytical Methodologies

A robust analytical method is essential to accurately quantify CPH-101 and separate it from any potential degradants.

FAQ 5: What are the key parameters for an HPLC method to monitor the stability of CPH-101?

A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach.[17]

  • SOP 1: RP-HPLC Method for CPH-101 Stability Analysis

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This will ensure elution of the parent compound and any less polar degradants. A final hold at high organic and re-equilibration step is necessary.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.[18]

    • Detection: UV detection at a wavelength of maximum absorbance (λmax), likely around 250-280 nm for the pyridazine chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Rationale: The C18 column provides good retention for moderately polar compounds like CPH-101. The acidic mobile phase (formic acid) helps to produce sharp peak shapes for the basic pyridazine moiety by ensuring consistent protonation.[19] A gradient elution is crucial for a stability-indicating method, as it has the resolving power to separate the parent peak from unknown degradation products that may have very different polarities.

Section 4: Mitigation and Optimization Strategies

Based on the results of your stability investigation, you can implement targeted strategies to protect CPH-101 in solution.

FAQ 6: My forced degradation study confirmed that CPH-101 is susceptible to oxidation. How can I prevent this?

  • Probable Cause: The secondary alcohol is being oxidized to a ketone. This is often mediated by reactive oxygen species (ROS).

  • Mitigation Strategies:

    • Use of Antioxidants: The addition of a small-molecule antioxidant to your formulation can be highly effective.[20][21] Antioxidants work by scavenging free radicals or inhibiting the oxidation process.[22]

    • Choosing an Antioxidant: The choice depends on your solvent system.

      • Aqueous Systems: L-Ascorbic acid (Vitamin C) or its salts are effective water-soluble antioxidants.[23]

      • Organic/Lipid-based Systems: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are common choices for non-aqueous environments.[24]

    • Chelating Agents: If oxidation is catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺), adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox cycling.

    • Oxygen Exclusion: As mentioned previously, de-gassing buffers and blanketing solutions with an inert gas (N₂ or Ar) is a simple and effective physical method to reduce oxidative degradation.

Troubleshooting Degradation Pathways

Start CPH-101 Instability Observed Check_pH Is pH outside 6.5-7.5? Start->Check_pH Check_Ox Is solution exposed to air/light for long periods? Check_pH->Check_Ox No Sol_Hydrolysis Likely Hydrolysis Check_pH->Sol_Hydrolysis Yes Sol_Oxidation Likely Oxidation Check_Ox->Sol_Oxidation Yes Action_Buffer Action: Use pH 7.0-7.4 Buffer Prepare solutions fresh Check_Ox->Action_Buffer No (Default Precaution) Sol_Hydrolysis->Action_Buffer Action_Antioxidant Action: Add Antioxidant (e.g., Ascorbic Acid) De-gas buffer, protect from light Sol_Oxidation->Action_Antioxidant

Caption: A decision tree for troubleshooting CPH-101 degradation.

FAQ 7: Hydrolysis is my main problem. Are there any formulation strategies beyond pH control?

  • Probable Cause: The amide bond is susceptible to cleavage.

  • Mitigation Strategies:

    • Aprotic Solvents: For long-term storage, the best strategy is to keep the compound in a solid state or dissolved in a dry, aprotic solvent (like anhydrous DMSO) where the water required for hydrolysis is absent.[1]

    • Lyophilization: If CPH-101 must be formulated in an aqueous medium for a final product, consider lyophilization (freeze-drying). This removes water to create a stable solid cake that can be reconstituted immediately before use. This is a common strategy in the pharmaceutical industry to improve the shelf-life of hydrolysis-prone drugs.

    • Enzymatic Degradation: While less common for small molecules in simple buffers, be aware that if your experimental system contains biological matrices (e.g., plasma, cell lysates), enzymes like amidases could potentially accelerate amide bond cleavage.[25] In such cases, the use of protease/amidase inhibitors may be warranted, or experiments should be conducted at lower temperatures (e.g., 4°C) to reduce enzyme activity.

By systematically applying these troubleshooting principles, from initial handling to in-depth forced degradation analysis, researchers can effectively identify, understand, and mitigate the stability issues of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, ensuring the integrity and reliability of their experimental outcomes.

References

  • ICH Q1A(R2) Guideline for Forced Degradation. ResolveMass. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

  • Niazi, S. K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Ferreira, E. S. B., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(13), 3963. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2021). Antioxidant Activity: The Presence and Impact of Hydroxyl Groups in Small Molecules of Natural and Synthetic Origin. IntechOpen. Available at: [Link]

  • Bowers, A. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(15), 7164–7171. Available at: [Link]

  • D'Acquarica, I., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1509. Available at: [Link]

  • Singh, S., et al. (2023). Nanoparticle Formulations of Antioxidants for the Management of Oxidative Stress in Stroke: A Review. Pharmaceutics, 15(11), 2603. Available at: [Link]

  • How can we protect amide bonds from breaking in alkaline solutions? (2019, November 1). ResearchGate. Available at: [Link]

  • Petrosino, S., et al. (2016). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? International Journal of Molecular Sciences, 17(8), 1331. Available at: [Link]

  • de Souza, J., et al. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 49–58. Available at: [Link]

  • WO2012031124A2 - Drug formulations using water soluble antioxidants. Google Patents.
  • Singer, R. A., et al. (2016). Oxidative Dehydrogenation of N‐Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization. Angewandte Chemie International Edition, 55(45), 14065–14069. Available at: [Link]

  • García-González, G., et al. (2021). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 26(23), 7173. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Available at: [Link]

  • Gasser, G., et al. (2021). Photo-stable platinated bacteriochlorins as potent photodynamic agents. Chemical Science, 12(1), 254–260. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 19575. Available at: [Link]

  • Wiberg, K. B., & Evans, R. J. (1969). Chromic acid oxidation of aromatic alcohols. Canadian Journal of Chemistry, 47(17), 3207–3213. Available at: [Link]

  • Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024, January 23). MDPI. Available at: [Link]

  • Ferreira, J., et al. (2008). Photostability of different chlorine photosensitizers. Laser Physics Letters, 5(2), 156–161. Available at: [Link]

  • Pivalamide. Wikipedia. Available at: [Link]

  • Room-Temperature Oxidation of Secondary Alcohols by Bromate–Bromide Coupling in Acidic Water. (2012, February 15). Semantic Scholar. Available at: [Link]

  • Li, X., et al. (2013). Direct oxidation of secondary alcohol to ester by performic acid. Green Chemistry, 15(12), 3332–3336. Available at: [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Ring Strain‐Promoted Activation of Pyridines by a Saturated BSi2 Cycle. (2025, November 23). PMC. Available at: [Link]

  • Cheung, S., et al. (2022). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators. Inorganic Chemistry, 61(27), 10328–10340. Available at: [Link]

  • How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. Available at: [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2021). Synthetic and Mechanistic Implications of Chlorine Photoelimination in Nickel/Photoredox C(sp3)–H Cross-Coupling. Accounts of Chemical Research, 54(4), 997–1011. Available at: [Link]

  • Synthetic and Mechanistic Implications of Chlorine Photoelimination in Nickel/Photoredox C(sp3)–H Cross-Coupling. (2021, January 29). ACS Publications. Available at: [Link]

  • El-Dessouky, H., et al. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 16(1), 1. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025, December 18). ResearchGate. Available at: [Link]

  • Product chemistry - Relevant impurities of technical active substances. BVL. Available at: [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide .

This compound is a critical chiral alcohol intermediate utilized in the synthesis of imidazo[1,2-b]pyridazine-based IL-17A inhibitors, such as LY3509754 [1]. Due to its rigid pyridazine core, the highly lipophilic pivalamide group, and the strong hydrogen-bonding potential of the 1-hydroxyethyl moiety, researchers frequently encounter solubility issues during analytical characterization, biocatalytic optimization, and downstream cross-coupling reactions.

Synthesis Context & Workflow

Understanding where this intermediate sits in your pipeline is crucial for anticipating solubility behavior. The compound is typically generated via Ketoreductase (KRED) biocatalysis and must be fully solubilized for subsequent triflation and SN2 coupling [2].

G Ketone 5-Acetylpyridazine Precursor KRED KRED Biocatalysis (Asymmetric Reduction) Ketone->KRED Alcohol (S)-N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide KRED->Alcohol Coupling Triflation & SN2 Coupling Alcohol->Coupling Drug IL-17A Inhibitor (LY3509754 Analog) Coupling->Drug

Caption: Synthetic workflow from ketone precursor to IL-17A inhibitor via the chiral alcohol intermediate.

Core Solubility Challenges & Causality (FAQs)

Q: Why is N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide poorly soluble in standard aqueous buffers and non-polar organic solvents? A: The solubility profile is dictated by its structural dichotomy. The pivalamide (tert-butyl) group is highly bulky and lipophilic, resisting solvation in water. Conversely, the pyridazine ring and the 1-hydroxyethyl group form strong intermolecular hydrogen-bond networks in the solid state, creating a high crystal lattice energy. Non-polar solvents (like hexane or toluene) cannot disrupt these hydrogen bonds, while purely aqueous buffers cannot solvate the lipophilic pivalamide tail. This necessitates polar aprotic solvents (e.g., DMSO, DMF) that can disrupt hydrogen bonding while accommodating the lipophilic bulk.

Q: Does the stereochemistry (e.g., the enantiopure (S)-isomer) affect solubility? A: Yes. Enantiopure compounds pack more efficiently in the crystal lattice compared to racemic mixtures, leading to a higher melting point and lower kinetic solubility. If you are working with the enantiopure (S)-isomer generated via KRED biocatalysis [3], expect it to require more aggressive solubilization techniques (like sonication) compared to a racemic standard.

Quantitative Solubility Data & Solvent Selection

To guide your experimental design, refer to the empirical solubility data below. This data is critical for preparing stock solutions for downstream derivatization or biological assays [4].

Solvent SystemMax Solubility (mg/mL)Application / Downstream Compatibility
DMSO (100%, anhydrous) ≥ 150 mg/mLLong-term storage (-80°C), Stock solutions
DMF (100%, anhydrous) ~ 100 mg/mLChemical synthesis (e.g., Triflation)
Methanol / Ethanol 10 - 20 mg/mLHPLC/LC-MS analytical sample preparation
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.0 mg/mLIn vivo formulations / Aqueous assays
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~ 3.3 mg/mLComplex in vivo dosing vehicles
100% Aqueous Buffer (pH 7.4) < 0.1 mg/mLNot recommended
Step-by-Step Solubilization Methodologies
Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro / Synthesis)
  • Self-Validating Mechanism: If the solution remains cloudy after Step 4, water contamination in the DMSO is the primary suspect.

  • Weighing: Accurately weigh the required mass of the compound into a sterile, dry glass vial.

  • Solvent Addition: Add anhydrous, freshly opened DMSO to achieve the target concentration (up to 150 mg/mL). Causality: Hygroscopic DMSO absorbs atmospheric water, which rapidly crashes out the lipophilic intermediate.

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic bath at room temperature for 5-10 minutes. The high-frequency waves provide the kinetic energy required to overcome the high crystal lattice energy.

  • Validation: Visually inspect against a dark background. The solution must be perfectly clear. Store aliquots at -80°C for up to 6 months to prevent degradation.

Protocol B: Preparation of Aqueous-Compatible Solutions (In Vivo / Bioassays)
  • Self-Validating Mechanism: Solvents MUST be added in the exact sequence described. Adding saline before PEG300 will cause irreversible precipitation.

  • Primary Dissolution: Dissolve the compound completely in 10% (final volume) DMSO. Ensure a clear solution.

  • Surfactant Addition: Add 40% (final volume) PEG300. Vortex thoroughly. Causality: PEG300 acts as a co-solvent, creating a transitional polarity gradient.

  • Micelle Formation: Add 5% (final volume) Tween-80. Vortex thoroughly. Causality: Tween-80 forms micelles that encapsulate the lipophilic pivalamide moiety.

  • Aqueous Dilution: Dropwise, add 45% (final volume) Saline while continuously vortexing.

  • Validation: The final solution should be clear. If phase separation occurs, apply gentle heating (37°C) and sonication. Use immediately.

G Start Compound Precipitates During Formulation CheckWater Check DMSO for Water Contamination Start->CheckWater FreshDMSO Use Fresh Anhydrous DMSO CheckWater->FreshDMSO If wet CheckSeq Check Co-solvent Addition Sequence CheckWater->CheckSeq If dry Sonicate Apply Sonication & Gentle Heat (37°C) FreshDMSO->Sonicate FixSeq Strict Sequence: DMSO -> PEG300 -> Tween -> Saline CheckSeq->FixSeq If wrong CheckSeq->Sonicate If correct FixSeq->Sonicate Success Clear Solution Achieved Sonicate->Success

Caption: Diagnostic workflow for resolving precipitation during stock or formulation preparation.

Advanced Troubleshooting & Downstream Impact (FAQs)

Q: During the triflation of the 1-hydroxyethyl group, my compound crashes out of the DCM/Pyridine mixture. How do I fix this? A: The starting alcohol has lower solubility in cold dichloromethane (DCM) than the resulting triflate. If the reaction is cooled too aggressively (e.g., below -20°C) before the addition of triflic anhydride, the alcohol will precipitate, stalling the reaction.

  • Protocol C (Reaction Setup for Triflation):

    • Dissolve 1.0 eq of the alcohol in anhydrous DCM (approx. 10 mL/g).

    • Add 3.0 eq of anhydrous Pyridine. Causality: Pyridine acts as both the acid scavenger and a critical co-solvent to prevent the alcohol from precipitating at low temperatures.

    • Chill the reaction mixture to 0°C to 5°C under an inert argon atmosphere. Do not cool below -10°C.

    • Dropwise, add 1.5 eq of Triflic anhydride while maintaining vigorous stirring. Self-validation: The persistence of a clear solution at 0°C prior to triflic anhydride addition confirms adequate solvent ratios.

Q: I am observing degradation of the stock solution over time. Is this a solubility issue? A: It is likely a stability issue masquerading as a solubility issue. Pyridazine derivatives can be sensitive to prolonged exposure to light and trace acids. Furthermore, if stored in non-anhydrous DMSO at room temperature, the pivalamide group can undergo slow hydrolysis, or the alcohol can oxidize, leading to insoluble degradation byproducts. Always aliquot and store at -80°C[5].

Technical Support Center: A Guide to Improving the Purity of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and purification protocols for researchers and drug development professionals working with N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide. Achieving high purity for this and related pyridazine derivatives is critical for accurate biological evaluation and downstream applications.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose issues and rationally design effective purification strategies.

Initial Assessment & Purification Workflow

Successful purification begins with a clear understanding of your crude material and a logical workflow. The initial analysis of your crude product by methods such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is a critical first step that informs the entire purification strategy.

synthesis Synthesis of Crude Product analysis Purity Assessment (TLC, LC-MS, NMR) synthesis->analysis decision Purity Acceptable? analysis->decision troubleshoot Troubleshooting: Identify Impurities decision->troubleshoot No pure_product Pure Product (>98%) decision->pure_product Yes purify Select & Optimize Purification Protocol troubleshoot->purify final_analysis Final Purity Check purify->final_analysis final_analysis->decision

Caption: General experimental workflow for the purification of crude pyridazine derivatives.[1]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

Q1: What are the most likely impurities in my crude product?

Plausible Causes & Identification: The synthesis of the target compound likely proceeds via the reduction of its aldehyde precursor, N-(6-chloro-5-formylpyridazin-3-yl)pivalamide.[3] Therefore, the most probable impurities arise from incomplete reactions or side reactions involving the functional groups present.

Table 1: Common Impurities and Their Origin

Impurity ID Structure Common Name / Description Origin Typical Analytical Signature
A CC(C)(C)C(=O)Nc1nnc(Cl)c(C=O)c1 Aldehyde Precursor Incomplete reduction of the formyl group. Distinct aldehyde proton peak (~9-10 ppm) in ¹H NMR. Lower Rf on TLC than the product.
B CC(C)(C)C(=O)Nc1nnc(Cl)c(C(C)=O)c1 Ketone Precursor If synthesis started from an acetyl group instead of a formyl group. Singlet methyl peak (~2.5 ppm) adjacent to a carbonyl in ¹H NMR.
C Clc1cc(N)nnc1 Unreacted Amine Incomplete pivaloylation of the starting pyridazine amine. Significantly different polarity (often higher Rf) and lacks the pivaloyl group signature in NMR/MS.

| D | Solvent Adducts | Residual Solvents | Trapped solvent molecules (e.g., Ethanol, Ethyl Acetate, DCM) in the solid matrix. | Characteristic solvent peaks in ¹H NMR.[4] Can cause a broad melting point range. |

Q2: My TLC shows a major spot for my product but also a slightly lower Rf spot that corresponds to the aldehyde precursor (Impurity A). How can I remove it?

Diagnostic Analysis: This is a classic case of an incomplete reaction. The hydroxyl group in your desired product makes it slightly more polar than the starting aldehyde, resulting in a slightly higher Rf value on normal-phase silica gel.

Recommended Solution: Flash Column Chromatography Column chromatography is highly effective for separating compounds with different polarities, such as an alcohol and an aldehyde.[5][6] The key is to select a solvent system that provides good separation (ΔRf > 0.2) on the analytical TLC plate.

start Crude Product with Aldehyde Impurity tlc Develop TLC Solvent System (e.g., Hexane:EtOAc) start->tlc decision Good Separation? (ΔRf > 0.2) tlc->decision decision->tlc No, Adjust Polarity chromatography Perform Flash Column Chromatography decision->chromatography Yes fractions Collect & Analyze Fractions by TLC chromatography->fractions combine Combine Pure Fractions & Evaporate fractions->combine pure_product Pure Product combine->pure_product

Caption: Troubleshooting workflow for removing a less polar impurity.

See Protocol 1 for a detailed, step-by-step guide to flash column chromatography. For challenging separations of related pyridazine or pyrazine compounds, using silica gel with a higher surface area can significantly improve resolution.[7]

Q3: My product looks clean by ¹H NMR, but it has a low, broad melting point. What is the likely cause?

Plausible Causes: A sharp melting point is a strong indicator of high purity for crystalline solids. A broad or depressed melting point, even with a clean NMR, often points to two main culprits:

  • Residual Solvents: Solvents trapped within the crystal lattice can act as an impurity, disrupting the crystal packing and lowering the melting point.[4]

  • Amorphous Solid: The product may have precipitated out of solution too quickly, failing to form a well-ordered crystal lattice. Amorphous solids typically melt over a wider range and at lower temperatures than their crystalline counterparts.

Recommended Solution: Recrystallization Recrystallization is one of the most powerful techniques for purifying solid compounds and removing trace impurities or residual solvents.[5] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

See Protocol 2 for a detailed, step-by-step guide to recrystallization. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[5]

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying gram-scale quantities of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide on silica gel.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Crude product

  • Collection tubes

Procedure:

  • Solvent System Selection: Develop a mobile phase using TLC. Aim for an Rf value of ~0.3 for the desired product. A common starting point for pyridazine derivatives is a mixture of a non-polar solvent like hexane and a more polar one like ethyl acetate.[6][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase.[5] If using a gradient, start with a low polarity and gradually increase it. Collect fractions of equal volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the title compound by recrystallization.

Materials:

  • Crude product

  • A range of solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, and mixtures with water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents. Find a solvent that dissolves the product when hot but causes it to precipitate upon cooling. Ethanol or ethanol/water mixtures are often effective for pyridazinone derivatives.[2][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization in the funnel.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity and solvent removal by NMR, LC-MS, and melting point analysis.

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Alonso, F., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Applichem-tech. (n.d.). N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). Institute of Molecular and Translational Medicine. Retrieved from [Link]

  • NIOSH. (n.d.). NMAM 5th Edition - Methods by Chemical Name. CDC. Retrieved from [Link]

  • Preparation of substituted pyridazines. (n.d.). Google Patents.
  • Salaheldin, A. M., Rodrigues, L. M., & Oliveira-Campos, A. M. F. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Sciforum. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]

  • Boldron, C., et al. (2014). N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a novel intravenous and oral, reversible, and directly acting P2Y12 antagonist. PubMed. Retrieved from [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2025). MDPI. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

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Technical Support Center: Stability and Degradation Troubleshooting for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals working with highly functionalized pyridazine intermediates.

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a critical chiral intermediate utilized in the convergent synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of imidazo[1,2-b]pyridazine IL-17A inhibitors such as LY3509754[1][2]. Synthesized via a highly stereoselective Ketoreductase (KRED) biocatalytic reduction, this molecule is exceptionally sensitive[1]. The electron-deficient nature of the diazine core, combined with a labile benzylic-like secondary alcohol and an activated 6-chloro substituent, makes it susceptible to multiple rapid degradation pathways under standard process conditions[3][4].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural and chiral integrity of this intermediate during isolation and storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant increase in the vinyl pyridazine impurity during reaction concentration? Causality: The 1-hydroxyethyl group is situated on a strongly electron-withdrawing pyridazine ring. Under slightly acidic conditions or at elevated temperatures (>40 °C), the secondary hydroxyl group can protonate and undergo E1cb or E1 elimination. This dehydration forms a thermodynamically stable, conjugated vinyl derivative (N-(6-chloro-5-vinylpyridazin-3-yl)pivalamide). Solution: Maintain strict pH control (pH 7.0–7.5) during all aqueous workups prior to concentration[3][4]. Avoid drying the isolated product at temperatures exceeding 65 °C, as thermal stress directly exacerbates dehydration[5].

Q2: My isolated intermediate shows a loss of the pivalamide protecting group. What causes this cleavage? Causality: While pivalamides are generally robust sterically hindered protecting groups, the strong electron-withdrawing effect of the 6-chloropyridazine ring increases the electrophilicity of the amide carbonyl. Prolonged exposure to strongly basic or acidic aqueous conditions during extraction drives premature hydrolysis, yielding the free 3-aminopyridazine derivative. Solution: Limit residence time during aqueous washes. If prolonged phase separation is required, utilize pH-buffered solutions (e.g., phosphate buffer) rather than unbuffered aqueous acids or bases.

Q3: We are detecting the oxidized ketone analog (N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide) after prolonged storage. How can we prevent this loss of the chiral center? Causality: The chiral secondary alcohol is generated via KRED biocatalysis[1]. However, trace transition metals from upstream steps or prolonged exposure to atmospheric oxygen can catalyze the re-oxidation of the alcohol back to the ketone. This not only degrades chemical purity but entirely destroys the enantiomeric excess (ee) achieved during the biocatalytic step. Solution: Sparge all crystallization solvents with nitrogen. Store the final isolated solid under an inert argon or nitrogen atmosphere at sub-ambient temperatures (2–8 °C).

Q4: During prolonged aqueous washes, the overall purity drops drastically, but it isn't dehydration. Is the 6-chloro group reacting? Causality: Yes. The 6-chloro substituent on the pyridazine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). In the presence of water and heat, or nucleophilic solvents, it rapidly degrades to the 6-hydroxy or 6-oxo pyridazine derivative[6]. Solution: Minimize aqueous wash times and avoid elevated temperatures during biphasic extractions. Swap to alcoholic solvents (like n-butanol or ethanol) for crystallization, where the intermediate demonstrates significantly higher stability compared to aqueous or toluene mixtures[3][4].

Part 2: Degradation Pathways Visualization

Pathways Center N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide Dehydration Dehydration (Vinyl Pyridazine Impurity) Center->Dehydration Acidic pH / Heat (-H2O) Oxidation Oxidation (Acetyl Pyridazine Impurity) Center->Oxidation O2 / Trace Metals (-2H) Hydrolysis Pivalamide Hydrolysis (Free Amine Impurity) Center->Hydrolysis Strong Acid/Base (+H2O) SNAr SNAr / Hydrolysis (6-Hydroxy Pyridazine Impurity) Center->SNAr Aqueous Base / Heat (-HCl)

Chemical degradation pathways of the pyridazine intermediate.

Part 3: Quantitative Stability Data

To guide your process parameters, the following table summarizes the degradation kinetics of the chiral alcohol and related highly functionalized pyridazine intermediates under various process conditions, adapted from stability evaluations during the scale-up of LY3509754[3][4][5].

Solvent System / StateTemperatureTimeInitial PurityFinal PurityPrimary Degradation Pathway
Toluene (with 0.2% water)50 °C72 h78.3%45.2%Dehydration / SNAr
Toluene (with 0.2% water)25 °C72 h78.3%57.8%Dehydration / SNAr
n-Butanol (10% solution)40–45 °C48 h>90.0%~82.0%Minor Oxidation
Aqueous NH₄Cl Wash20 °CProlonged73.4%6.7%Pivalamide Hydrolysis / SNAr
Solid State (Vacuum Drying)85 °C67 h98.8%87.5%Thermal Dehydration
Solid State (Vacuum Drying)65 °C130 h98.8%>98.0%None (Stable)

Part 4: Self-Validating Experimental Protocol

To prevent the degradation pathways outlined above, utilize the following self-validating methodology for the workup and isolation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide following KRED biocatalysis.

Step 1: Biocatalytic Quench and Strict pH Adjustment

  • Action: Immediately upon completion of the KRED reduction, adjust the crude aqueous/organic reaction mixture to pH 7.0–7.5 using 1 M NaOH or 1 M HCl.

  • Causality: Maintaining near-neutral pH prevents acid-catalyzed dehydration of the 1-hydroxyethyl group and base-catalyzed SNAr of the 6-chloro group[3][4].

  • Validation Checkpoint: Stir for 15 minutes and take a secondary pH reading using a calibrated probe. If the pH drifts below 6.8 or above 7.6, the system is actively degrading. Do not proceed to extraction until the pH is stabilized within the target window.

Step 2: Low-Temperature Biphasic Extraction

  • Action: Extract the stabilized aqueous mixture with Methyl tert-butyl ether (MTBE) (2 x 7 volumes). Maintain the internal reactor temperature strictly below 25 °C during phase separation.

  • Causality: MTBE provides excellent recovery while minimizing the co-extraction of water, which drives downstream hydrolysis. Keeping the temperature low suppresses the kinetic rate of SNAr degradation[6].

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on the combined organic layers. If water content exceeds 2%, perform an additional brine wash before concentration to prevent hydrolysis during the solvent swap.

Step 3: Cryogenic Solvent Swap

  • Action: Concentrate the organic layer under reduced pressure, ensuring the internal temperature never exceeds 30 °C. Swap the solvent to an alcoholic solvent (e.g., Ethanol) or n-heptane to induce crystallization[3][4].

  • Causality: The intermediate is highly unstable in concentrated toluene or aqueous mixtures but exhibits robust stability in alcoholic solvents[3].

Step 4: Controlled Vacuum Drying

  • Action: Filter the crystallized product and dry in a vacuum oven at ≤ 65 °C.

  • Causality: Drying at 85 °C has been proven to degrade product purity by over 11% within 67 hours due to thermal decomposition, whereas 65 °C maintains >98% purity indefinitely[5].

  • Validation Checkpoint: Monitor the drying process via Loss on Drying (LOD). Once LOD is ≤ 0.5%, immediately backfill the oven with Nitrogen and transfer the solid to airtight, opaque containers stored at 2–8 °C.

Workflow Step1 1. KRED Reduction Reaction (Aqueous/Organic Mixture) Step2 2. pH Adjustment (Strictly pH 7.0 - 7.5) Step1->Step2 Prevents SNAr & Hydrolysis Step3 3. Low-Temp Extraction (MTBE, T < 25°C) Step2->Step3 Minimizes Aqueous Exposure Step4 4. Solvent Swap (Vacuum, T < 30°C to EtOH/Heptane) Step3->Step4 Prevents Thermal Dehydration Step5 5. Vacuum Drying (T ≤ 65°C) Step4->Step5 Yields Stable Chiral Alcohol

Self-validating isolation workflow to prevent intermediate degradation.

References

  • Beauchamp, T. J., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies", ACS Publications (2025). URL:[Link]

  • Cole, K. P., et al. "Preclinical Toxicology Supply for a Complex API Enabled by Asymmetric Catalysis and Rapid Chemical Development: IL-17A Inhibitor LY3509754", ACS Publications (2025). URL:[Link]

  • Yang, Q., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754. Part II: Synthesis of the α-Bromoketone Intermediate Leveraging Concomitant Decarboxylation Following Enzymatic Ester Hydrolysis", ACS Publications (2025). URL:[Link]

  • Yang, Q., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control", ACS Publications (2025). URL:[Link]

Sources

Technical Support Center: A Guide to Troubleshooting Cell-Based Assays with N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, hereafter referred to as "Compound P," in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental workflows. As a novel pyridazine derivative, understanding its behavior in complex biological systems is paramount for generating reliable and reproducible data. This resource synthesizes established best practices for small molecule inhibitors with specific considerations for the chemical properties of Compound P.

Introduction to Compound P

Compound P belongs to the pyridazine class of heterocyclic compounds, a scaffold found in numerous biologically active molecules.[1][2][3] While the specific mechanism of action for Compound P is still under investigation, its structural motifs suggest potential kinase inhibitory activity, a common therapeutic target in drug discovery.[4][5] This guide will therefore address troubleshooting from the perspective of a potential kinase inhibitor, while also providing broadly applicable advice for any small molecule.

Part 1: Compound Handling and Preparation

The journey to successful cell-based assays begins with the proper handling and preparation of your small molecule inhibitor. Issues at this initial stage are often the root cause of downstream experimental failures.

FAQ 1: I'm observing precipitation when I dilute my DMSO stock of Compound P into aqueous cell culture medium. What's happening and how can I fix it?

Answer: This is a common issue for hydrophobic compounds like many small molecule inhibitors.[6] The dramatic change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution.

Potential Causes and Solutions:

  • Exceeding Aqueous Solubility: Every compound has a limit to how much can be dissolved in aqueous media.[7]

    • Solution: Perform a solubility test to determine the maximum concentration of Compound P that remains in solution in your specific cell culture medium.

  • Improper Dilution Technique: A large, single-step dilution can shock the compound out of solution.

    • Solution: Employ a serial dilution method. First, make intermediate dilutions of your DMSO stock in DMSO, and then add the final, most diluted DMSO stock to your aqueous medium. This gradual reduction in DMSO concentration can help maintain solubility. It is best to make the initial serial dilutions only in DMSO and then add the final diluted sample to your buffer or the incubation medium.

  • Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[8]

    • Solution: Aim for a final DMSO concentration of <0.5% in your cell culture medium to minimize toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow for Optimizing Compound P Dilution:

cluster_prep Stock Preparation cluster_dilution Serial Dilution cluster_application Cell Treatment stock Prepare 10 mM Stock of Compound P in Anhydrous DMSO intermediate Perform Serial Dilutions in 100% DMSO (e.g., 1 mM, 100 µM) stock->intermediate Avoids large polarity shock final_dilution Add Small Volume of Diluted DMSO Stock to Pre-warmed Cell Culture Medium intermediate->final_dilution Ensures gradual solvent change mix Gently Mix and Visually Inspect for Precipitation final_dilution->mix treat Add to Cells (Final DMSO < 0.5%) mix->treat

Caption: Workflow for preparing working solutions of Compound P.

FAQ 2: My experimental results are inconsistent from week to week. Could my stock solution of Compound P be degrading?

Answer: Yes, the stability of small molecule inhibitors in solution is a critical factor for reproducibility.[6] Many compounds are susceptible to degradation through hydrolysis or oxidation, especially when stored improperly.

Best Practices for Ensuring Stock Solution Integrity:

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous grade DMSO.[6]Water contamination in DMSO can lead to hydrolysis and precipitation of hydrophobic compounds.[6]
Storage Aliquot stock solutions into single-use volumes and store at -80°C.[8]This minimizes repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[8]
Handling Before opening, centrifuge the vial to ensure all powder is at the bottom.[8] For quantities of 10 mg or less, add the solvent directly to the vial to avoid loss of material.[8]These steps ensure accurate concentration calculations.
Stability Check Periodically test the activity of a new aliquot against a previously validated one.This can help identify if degradation is occurring over time.

Part 2: Assay Performance and Troubleshooting

Once you have confidently prepared your solutions of Compound P, the next set of challenges lies within the cell-based assay itself.

FAQ 3: I'm not observing any effect of Compound P, even at high concentrations. What should I investigate?

Answer: A lack of an observable effect can stem from several sources, ranging from the compound itself to the biological system you are using.[9]

Troubleshooting a Lack of Biological Activity:

cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start No Observable Effect of Compound P solubility Is the compound precipitated? (Check visually) start->solubility target Is the target expressed and active in your cell line? (Check with Western Blot, qPCR) start->target concentration Is the concentration range appropriate? (Test a wider, higher range) start->concentration activity Is the compound active? (Confirm with biochemical assay if possible) solubility->activity health Are the cells healthy and at an appropriate passage number? target->health time Is the incubation time sufficient for the biological effect? concentration->time

Caption: Decision tree for troubleshooting a lack of effect.

In-Depth Checks:

  • Confirm Target Expression: Use techniques like Western blotting or qPCR to verify that the putative target of Compound P is present and active in your chosen cell line.[9]

  • Expand Concentration Range: For a novel compound, a broad dose-response curve is essential. A common starting point is a range from 100 µM down to 1 nM using serial dilutions.[9]

  • Assess Cell Health: Use cells at a low passage number and ensure they are healthy and seeded at a consistent density. High-passage cells can have altered signaling pathways.[9]

  • Consider Assay Kinetics: The biological effect you are measuring may take time to manifest. Perform a time-course experiment to determine the optimal incubation time with Compound P.

FAQ 4: My assay has high background noise and a low signal-to-noise ratio. How can I improve this?

Answer: High background can obscure the true biological effect of your compound. This can be caused by cytotoxicity or assay-specific artifacts.[9]

Strategies to Reduce Background and Enhance Signal:

  • Perform a Cytotoxicity Assay: It is crucial to determine the concentration at which Compound P becomes toxic to your cells.[9][10] This can be done using assays like MTT or CellTiter-Glo®. Your functional assays should be performed at non-toxic concentrations.

  • Check for Compound Interference:

    • Fluorescence Assays: Compound P may be autofluorescent at the excitation/emission wavelengths of your assay. Run a control with the compound in cell-free medium to check for this.

    • Luminescence Assays: The compound could inhibit or enhance the luciferase enzyme. Again, a cell-free control can help identify this.[9]

  • Optimize Cell Seeding Density: The optimal number of cells per well can significantly impact the assay window. Perform a cell titration experiment to find the density that gives the most robust signal.[9]

Part 3: Data Interpretation and Validation

Obtaining data is only half the battle. Correctly interpreting your results and validating your findings are critical for scientific rigor.

FAQ 5: How can I be sure that the observed effect of Compound P is due to its intended target and not off-target effects?

Answer: Differentiating on-target from off-target effects is a cornerstone of pharmacology. A multi-pronged approach is necessary for validation.[9]

Validating On-Target Activity:

Validation MethodDescriptionRationale
Dose-Response Correlation A clear, sigmoidal dose-response curve that aligns with the compound's known or expected potency (IC50) for its primary target is indicative of on-target activity.[9]Off-target effects often appear at higher concentrations.[9]
Use of Structurally Distinct Inhibitors Confirm that another inhibitor, with a different chemical scaffold but targeting the same protein or pathway, produces a similar biological phenotype.[9]This reduces the likelihood that the observed effect is due to a chemical artifact of the pyridazine scaffold.
Rescue Experiments If Compound P inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should "rescue" the cells from the compound's effects.This provides strong evidence for a specific molecular target.
Target Engagement Assays Techniques like cellular thermal shift assays (CETSA) can directly measure if Compound P is binding to its intended target within the cell.This confirms that the compound is reaching and interacting with its target in a cellular context.

Hypothetical Signaling Pathway and Compound P's Effect:

Caption: On-target vs. off-target effects of Compound P.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Benchchem. (n.d.). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Boldron, C., et al. (2014). N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a novel intravenous and oral, reversible, and directly acting P2Y12 antagonist. Journal of Medicinal Chemistry, 57(17), 7293-316.
  • Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009, September 18). PubMed.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • AXXAM. (n.d.). Hit & Lead Discovery | Exploratory Toxicology.

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Technical Support Center: N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Mechanistic Insights, and FAQs for Off-Target Effects

Overview N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a highly functionalized aminopyridazine derivative. While structurally related to advanced intermediates in the synthesis of IL-17A inhibitors (such as LY3509754) [1], its specific functional groups—namely the 6-chloropyridazine ring and the pivalamide moiety—carry distinct biochemical liabilities. This guide is designed for researchers experiencing unexpected cytotoxicity, metabolic instability, or in vivo phenotypic anomalies when utilizing this compound or its structural analogs.

Section 1: Mechanistic Troubleshooting Guides
Guide 1.1: Hepatotoxicity and Glutathione (GSH) Depletion

The Issue: Unexpected drops in cell viability in primary human hepatocytes (PHH) or signs of drug-induced liver injury (DILI) in preclinical models. The Causality: The 6-chloropyridazine moiety is a highly electron-deficient heteroaromatic system. The electronegative nitrogen atoms in the pyridazine ring withdraw electron density from the C6 position, making the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr) [2]. In the liver, the sulfhydryl group of glutathione (GSH) acts as a strong nucleophile, displacing the chloride ion to form a stable 6-GSH-pyridazine conjugate. This continuous scavenging depletes cellular GSH pools, disabling the hepatocyte's primary defense against oxidative stress and leading to apoptosis or necrosis. Validation: Perform an in vitro GSH-trapping assay (see Protocol below) to confirm the formation of the GSH adduct.

Guide 1.2: Secondary Carnitine Deficiency In Vivo

The Issue: In vivo models (e.g., mice/rats) exhibit hypoglycemia, altered fatty acid oxidation, or lethargy after prolonged dosing (typically >14 days). The Causality: The pivalamide group (N-C(=O)-tert-butyl) can be cleaved by hepatic amidases to release pivalic acid. Due to the severe steric hindrance of the tert-butyl group, pivalic acid cannot undergo standard mitochondrial β -oxidation. To clear this dead-end metabolite, the liver utilizes carnitine acyltransferase to conjugate pivalic acid with free carnitine, forming pivaloylcarnitine, which is rapidly excreted in the urine [3]. This continuous excretion depletes systemic free carnitine (C0), impairing the transport of long-chain fatty acids into the mitochondria for energy production. Validation: Analyze plasma acylcarnitine/free carnitine (AC/FC) ratios using tandem mass spectrometry. A ratio >0.4 with C0 < 20 μ mol/L confirms secondary carnitine deficiency.

Guide 1.3: Unintended Kinase Cross-Reactivity

The Issue: Off-target modulation of kinase signaling pathways in cellular phenotypic assays. The Causality: The aminopyridazine core is a privileged scaffold widely recognized as a kinase hinge-binder. The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, interacting with the backbone amides in the ATP-binding pocket of various kinases. If the pivalamide group is cleaved or if the molecule adopts a specific conformation, it may competitively inhibit off-target kinases, confounding efficacy data.

Section 2: Data Presentation

Table 1: Summary of Off-Target Liabilities and Mitigation Strategies

Structural MotifPrimary Off-Target MechanismAffected Assay / ModelAnalytical BiomarkerChemical/Experimental Mitigation
6-Chloropyridazine GSH depletion via direct SNAr or CYP bioactivationHepatocyte viability, In vivo DILI+272 Da mass shift (LC-MS/MS)Replace -Cl with -OCH3, -CF3, or -CH3 to eliminate SNAr liability.
Pivalamide Hydrolysis to pivalic acid Carnitine conjugationIn vivo metabolic studies (>14 days)Elevated C5-acylcarnitine, Low Free Carnitine (C0)Supplement in vivo models with L-carnitine; replace pivalamide with an isostere.
Aminopyridazine ATP-competitive kinase hinge bindingPhenotypic cellular assays, Kinase panelsAltered off-target phosphorylationIntroduce steric bulk adjacent to the pyridazine nitrogens to block hinge binding.
1-Hydroxyethyl Oxidation to methyl ketone / GlucuronidationMicrosomal stability (HLM/MLM)High intrinsic clearance ( CLint​ )Fluorinate the position or convert to a stable ether (e.g., methoxyethyl).
Section 3: Experimental Protocols

Protocol: In Vitro GSH-Trapping Assay for Reactive Metabolite Detection This self-validating protocol utilizes LC-MS/MS to confirm whether the 6-chloropyridazine moiety is actively depleting GSH via SNAr or CYP-mediated bioactivation.

Reagents: Human Liver Microsomes (HLMs, 20 mg/mL), NADPH regenerating system, reduced Glutathione (GSH, 10 mM), Potassium Phosphate Buffer (100 mM, pH 7.4), Test Compound (10 mM in DMSO).

Step-by-Step Workflow:

  • Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM phosphate buffer, 1 mg/mL HLMs, and 5 mM GSH.

  • Spiking: Add the test compound to a final concentration of 10 μ M (keep final DMSO concentration 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

  • Data Interpretation: Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) and look for a specific mass shift. For the displacement of chlorine (-35 Da) by GSH (+307 Da), look for a net mass addition of +272 Da to the parent mass.

Section 4: Mechanistic Visualizations

G A N-(6-chloro-...-pyridazin-3-yl)pivalamide (Parent Compound) B Hepatic CYP450 Bioactivation / Direct SNAr A->B Hepatic Exposure C Glutathione (GSH) Conjugation B->C Nucleophilic Attack (Cl displacement) D Cellular GSH Depletion & Oxidative Stress C->D Loss of Free GSH E Drug-Induced Liver Injury (DILI) D->E Hepatocyte Apoptosis/Necrosis

Mechanism of 6-chloropyridazine-induced GSH depletion and hepatotoxicity (DILI).

G A Pivalamide Moiety B Hepatic Amidases A->B Hydrolysis C Pivalic Acid Release B->C Cleavage D Conjugation with Free Carnitine C->D Steric hindrance prevents beta-oxidation E Pivaloylcarnitine Urinary Excretion D->E Renal Clearance F Secondary Carnitine Deficiency E->F Systemic Carnitine Loss

Pathway of pivalamide hydrolysis leading to pivalic acid release and carnitine deficiency.

Section 5: Frequently Asked Questions (FAQs)

Q: Why do I observe severe cytotoxicity in 3D primary human hepatocyte (PHH) spheroids, but not in immortalized HEK293 or HeLa cell lines? A: This is a classic signature of metabolism-dependent toxicity. HEK293 and HeLa cells lack robust expression of Cytochrome P450 (CYP) enzymes and hepatic amidases. In contrast, 3D PHH spheroids retain high metabolic competence. The toxicity is likely driven by the bioactivation of the 6-chloropyridazine ring or the localized depletion of GSH, which only occurs in metabolically active liver models [1, 2].

Q: My 14-day mouse efficacy study is showing unexpected weight loss and lethargy. Could this be related to the compound? A: Yes. The pivalamide group is highly prone to releasing pivalic acid in vivo. Over a 14-day dosing period, the continuous excretion of pivaloylcarnitine can severely deplete systemic carnitine levels, leading to impaired fatty acid oxidation, ketotic hypoglycemia, and lethargy [3]. We recommend supplementing the animals' drinking water with L-carnitine or halting the study to measure plasma AC/FC ratios.

Q: Is the 1-hydroxyethyl group stable during in vitro assays? A: It depends on the assay matrix. In standard buffer systems, it is stable. However, in the presence of liver microsomes or hepatocytes, the secondary alcohol can be rapidly oxidized by alcohol dehydrogenases or CYPs to a reactive methyl ketone. Additionally, it serves as a prime site for Phase II glucuronidation, which may artificially inflate your in vitro intrinsic clearance ( CLint​ ) rates.

Q: How can I chemically modify the compound to retain its core geometry but eliminate these off-target effects? A: To eliminate GSH reactivity, replace the 6-chloro group with a bioisostere such as a methoxy (-OCH3) or trifluoromethyl (-CF3) group. To prevent carnitine depletion, replace the pivalamide with a sterically similar but metabolically stable amide isostere, or utilize an α -fluoroacrylamide which cannot release pivalic acid.

References
  • Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study. Clinical Pharmacology & Therapeutics. URL: [Link]

  • Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel. Drug Metabolism and Disposition. URL: [Link]

  • Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy. The Journal of Pediatrics. URL: [Link]

Technical Support Center: Protocol Refinement for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide. This molecule belongs to the pyridazine class of heterocycles, which are recognized as privileged structures in drug discovery due to their wide range of biological activities and their capacity for straightforward functionalization.[1][2] The synthesis of the target compound typically involves a critical N-acylation step, which, while common, is susceptible to various challenges that can impact yield, purity, and reproducibility.

This document provides a comprehensive resource, structured as a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to explain the causality behind experimental choices, offering field-proven insights to help you navigate potential pitfalls and optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide and its precursors? A: Like many functionalized heterocyclic compounds, stability is key. The product should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Precursors, especially the acylating agent (pivaloyl chloride), are highly sensitive to moisture and should be handled under anhydrous conditions using dry solvents and glassware.[3]

Q2: What is the primary synthetic route to this compound? A: The final key step is the N-acylation of the precursor amine, 3-amino-6-chloro-5-(1-hydroxyethyl)pyridazine, with a suitable pivaloyl source, such as pivaloyl chloride or pivalic anhydride. This reaction forms the amide bond and is the primary focus of this guide.[4]

Q3: What analytical techniques are best for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of the starting amine.[5] For more precise analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]

Q4: What are the critical safety precautions for this synthesis? A: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The reaction should be performed in a well-ventilated fume hood. Pivaloyl chloride is corrosive and lachrymatory; handle with extreme care. The quenching step, especially with water, can be exothermic and should be done cautiously, preferably in an ice bath.[7]

Part 2: Core Experimental Protocol: N-Acylation

This section outlines a robust, self-validating protocol for the synthesis of the title compound. The key is to monitor the reaction to completion before initiating work-up.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Dry Glassware & Inert Atmosphere (N2/Ar) dissolve 2. Dissolve Amine & Base in Anhydrous DCM prep->dissolve cool 3. Cool to 0 °C dissolve->cool add 4. Add Pivaloyl Chloride (dropwise) cool->add react 5. Warm to RT & Stir (Monitor by TLC/LC-MS) add->react quench 6. Quench with H2O react->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry 9. Dry (Na2SO4) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify analyze 11. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for N-acylation, work-up, and purification.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 3-amino-6-chloro-5-(1-hydroxyethyl)pyridazine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) and triethylamine (TEA, 1.5 eq). Stir until all solids dissolve. The base is crucial for scavenging the HCl byproduct that forms during the reaction.[5]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 eq) dropwise. A slight excess of the acylating agent helps drive the reaction to completion.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting amine spot is no longer visible.

  • Quenching: Once complete, carefully quench the reaction by slowly adding water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine (to remove residual water).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the final product.[8]

Part 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is a common issue in N-acylation reactions and can stem from several factors. A systematic approach is best for diagnosis.

  • Potential Cause A: Inactive Reagents / Presence of Moisture.

    • Explanation: Pivaloyl chloride is highly reactive and will readily hydrolyze with any trace moisture in the solvent, on the glassware, or in the starting amine, rendering it useless for the acylation reaction.[3]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use a freshly opened bottle or a properly stored container of pivaloyl chloride. Solvents must be anhydrous grade and handled under an inert atmosphere.

  • Potential Cause B: Insufficient Base.

    • Explanation: The reaction of pivaloyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the nitrogen of the starting amine, making it non-nucleophilic and effectively stopping the reaction.[5]

    • Solution: Ensure at least one equivalent of a non-nucleophilic base like triethylamine or pyridine is present to neutralize the generated HCl. Using a slight excess (e.g., 1.5 equivalents) is recommended to ensure the reaction medium remains sufficiently basic.

  • Potential Cause C: Insufficient Reaction Time or Low Temperature.

    • Explanation: While the reaction is often fast, some substituted amines can be less nucleophilic, requiring more time or energy to react completely. Aromatic and heterocyclic amines are generally less nucleophilic than aliphatic amines.[5]

    • Solution: Always monitor the reaction to completion using TLC or LC-MS before starting the work-up. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40 °C) while monitoring carefully for any byproduct formation.[6]

Troubleshooting Decision Tree: Low Yield

G start Low or No Product Yield q1 Did you use anhydrous solvents & dry glassware? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Solution: Repeat reaction with anhydrous conditions. Pivaloyl chloride likely hydrolyzed. a1_no->s1 q2 Was sufficient base (e.g., >1.1 eq TEA) added? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 Solution: Repeat reaction. Base is required to neutralize HCl. Amine was likely protonated. a2_no->s2 q3 Was the reaction monitored to completion before work-up? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 Solution: Repeat and monitor via TLC/LC-MS. Reaction may be slow and need more time or heat. a3_no->s3 s4 Consider other issues: poor starting material purity or incorrect stoichiometry. a3_yes->s4

Caption: A logical decision tree for diagnosing low reaction yields.

Question 2: My TLC/LC-MS shows the formation of a major byproduct. What could it be?

Answer: The most likely byproduct in this specific reaction is the result of acylation at the secondary alcohol of the 1-hydroxyethyl group.

  • Potential Cause: O-Acylation.

    • Explanation: The hydroxyl (-OH) group is also a nucleophile and can compete with the ring nitrogen for the pivaloyl chloride, leading to the formation of an O-acylated ester byproduct. In some cases, di-acylation at both the nitrogen and oxygen atoms can occur.

    • Solution 1 (Kinetic Control): Add the pivaloyl chloride slowly at a lower temperature (0 °C or even -20 °C). The amine nitrogen is generally more nucleophilic than the secondary alcohol, and these conditions favor the desired N-acylation reaction.

    • Solution 2 (Catalyst): The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes selectively accelerate N-acylation over O-acylation, although it can also catalyze O-acylation, so this should be tested on a small scale.[5]

    • Solution 3 (Protecting Group): For the most robust and clean reaction, protect the hydroxyl group before the acylation step. A common strategy is to convert the alcohol to a silyl ether (e.g., using TBDMS-Cl). After the N-acylation is complete, the silyl ether can be easily removed under mild acidic conditions (e.g., TBAF or HCl in alcohol) to yield the desired product cleanly.

Question 3: I am struggling with the final purification. What can I do?

Answer: Purification challenges often relate to the physical properties of the product or the presence of closely-related impurities.

  • Potential Cause A: Co-eluting Impurities in Column Chromatography.

    • Explanation: The starting amine and the O-acylated byproduct may have similar polarities to your desired product, making separation difficult.

    • Solution: Optimize your chromatography conditions. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol). A shallower gradient during elution can improve separation. If separation is still poor, consider a different stationary phase (e.g., alumina instead of silica).

  • Potential Cause B: Product is an Oil or Fails to Crystallize.

    • Explanation: Not all organic compounds form stable, crystalline solids easily. Minor impurities can also inhibit crystallization.

    • Solution: If column chromatography yields a pure but oily product, try trituration. This involves stirring the oil with a non-polar solvent (like hexanes or diethyl ether) in which the product is insoluble but impurities may dissolve. This can often induce solidification. Alternatively, attempt recrystallization from a variety of solvent systems.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution Citation
Low/No Yield Moisture contaminationUse anhydrous solvents and flame-dried glassware.[3]
Insufficient baseUse at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA).[5]
Incomplete reactionMonitor by TLC/LC-MS; consider extending reaction time or gentle heating.[6]
Byproduct Formation O-Acylation of the hydroxyl groupAdd acylating agent slowly at 0°C; consider protecting the alcohol group.
Purification Issues Co-eluting impuritiesOptimize column chromatography with a different solvent system or a shallower gradient.[8]
Product is an oilAttempt trituration with a non-polar solvent or explore various recrystallization conditions.

References

  • Technical Support Center: Optimizing N-Acylation Reactions - Benchchem.
  • Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
  • Troubleshooting acylation reactions for urea derivatives. - Benchchem.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • N-(6-Chloro-5-formylpyridazin-3-yl)pivalamide 98.00% - Advanced ChemBlocks.
  • Pyridazine Derivatives.
  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard - Der Pharma Chemica.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine.
  • N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a novel intravenous and oral, reversible, and directly acting P2Y12 antagonist - PubMed.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Sciforum.
  • N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol - ACS Publications.
  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives - Der Pharma Chemica.
  • N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide - CymitQuimica.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI.
  • EP3962929B1 - Method for the purification of lipoglycopeptide antibiotics - Google Patents.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Publishing.
  • (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - ResearchGate.

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DMPK Technical Support Center: Optimizing Pyridazine Bioavailability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Drug Metabolism and Pharmacokinetics (DMPK) Technical Support Center. Pyridazine (1,2-diazine) is a privileged scaffold in medicinal chemistry, highly valued for its robust hydrogen-bonding capacity, high dipole moment, and ability to modulate physicochemical properties[1]. However, these same properties frequently result in poor oral bioavailability.

This guide provides researchers and drug development professionals with a causality-driven troubleshooting framework, self-validating experimental protocols, and structural modification strategies to resolve solubility, permeability, and metabolic clearance bottlenecks associated with pyridazine compounds.

Diagnostic Workflow for Pyridazine Bioavailability

Before modifying your lead compound, you must identify the specific pharmacokinetic bottleneck. Use the workflow below to isolate the root cause.

Diagnostic_Workflow Start Poor Pyridazine Bioavailability Sol Low Aqueous Solubility (High Crystal Lattice Energy) Start->Sol Perm Poor Membrane Permeability (High Polar Surface Area) Start->Perm Metab High Metabolic Clearance (AO / CYP450 Oxidation) Start->Metab SolAssay Kinetic Solubility Assay (HPLC-UV) Sol->SolAssay Assess Dissolution PermAssay Caco-2 Permeability Assay (LC-MS/MS) Perm->PermAssay Assess Efflux/Diffusion MetabAssay Microsomal Stability Assay (HLM/RLM) Metab->MetabAssay Assess Intrinsic Clearance

Diagnostic workflow for identifying the root cause of poor pyridazine bioavailability.

Troubleshooting Guide 1: Low Aqueous Solubility

Q: Why does my pyridazine derivative exhibit poor aqueous solubility despite having a favorable LogP (0 < LogP < 3)? A: Pyridazines possess a strong dual hydrogen-bonding capacity and a high dipole moment[1]. This leads to highly stable intermolecular interactions in the solid state, resulting in a high crystal lattice energy. Even if the lipophilicity is optimal for drug-likeness[2], the thermodynamic penalty required to break the crystal lattice during dissolution can severely limit aqueous solubility.

Q: How can I differentiate between kinetic and thermodynamic solubility issues in my screening cascade? A: Thermodynamic solubility measures the compound in equilibrium with its solid crystalline state. Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent (like DMSO) when added to an aqueous buffer[3]. For early drug discovery, kinetic solubility is preferred because it requires less compound and mimics the introduction of a dissolved drug into the aqueous environment of the gastrointestinal tract.

Validated Protocol: Kinetic Solubility Assay (HPLC-UV)

Self-Validation Check: Always run a highly soluble reference standard (e.g., Propranolol) to ensure buffer and HPLC-UV system integrity.

  • Stock Preparation: Prepare a 10 mM stock solution of the pyridazine compound in 100% DMSO[3].

  • Spiking: Spike the DMSO stock into a phosphate buffer (pH 7.4) and simulated gastric fluid (pH 2.0) to a final theoretical concentration of 200 µM. Ensure the final DMSO concentration is ≤ 2% to prevent solvent-mediated solubilization[3].

  • Incubation: Incubate the samples at 37°C for 24 hours with continuous shaking to allow the precipitation of insoluble fractions.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes (or filter through a 0.45 µm PTFE membrane) to separate the precipitate from the dissolved fraction.

  • Quantification: Analyze the supernatant using HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50/50 Acetonitrile/Water)[3].

Troubleshooting Guide 2: Poor Permeability & Efflux

Q: My pyridazine compound is highly soluble but shows poor in vivo absorption. What is the likely cause? A: The two adjacent nitrogen atoms in the pyridazine ring contribute to a high Polar Surface Area (PSA). If the total PSA of your molecule exceeds 140 Ų, passive transcellular diffusion across the intestinal lipid bilayer is significantly hindered[4]. Additionally, pyridazines can frequently act as substrates for P-glycoprotein (P-gp) efflux transporters.

Q: How do I determine if my compound is a victim of active efflux rather than just poor passive diffusion? A: You must perform a bidirectional Caco-2 permeability assay. By measuring the apparent permeability ( Papp​ ) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, you can calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[5][6]. An ER > 2 typically indicates active efflux.

Validated Protocol: Caco-2 Bidirectional Permeability Assay

Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only use wells with TEER values > 600 Ohms/cm² to ensure monolayer integrity[7].

  • Cell Seeding: Seed Caco-2 cells (derived from human colon adenocarcinoma) onto the apical side of Transwell polycarbonate inserts at a density of ~6 x 10⁴ cells/cm²[6][8]. Culture for 21 days to allow differentiation into a polarized monolayer.

  • Dosing (A→B Transport): Add 10 µM of the test compound in Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4) to the apical chamber. Add fresh HBSS to the basolateral chamber[6][7].

  • Dosing (B→A Transport): Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber[5][6].

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 90 to 120 minutes with gentle shaking[6][7].

  • Sampling & Analysis: Collect aliquots from both chambers and quantify the transported compound using a validated LC-MS/MS method[6][7]. Calculate Papp​ (cm/s).

Troubleshooting Guide 3: High Metabolic Clearance

Q: In vivo pharmacokinetics show rapid clearance of my pyridazine compound. Is it mediated by Cytochrome P450 (CYP)? A: Not necessarily. While pyridazines can be bioactivated by CYP450 enzymes (e.g., CYP2E1)[9], the electron-deficient nature of the diazine ring makes the carbons adjacent to the nitrogen atoms highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO)[10][11]. AO is a molybdenum-containing cytosolic enzyme that frequently causes high metabolic clearance in nitrogen-containing heterocycles, leading to clinical failures if not caught early[10][11].

Q: How can I block Aldehyde Oxidase metabolism? A: The most effective medicinal chemistry strategy is to introduce steric bulk or electron-donating groups (e.g., methyl, methoxy, or amino groups) at the carbon atoms adjacent to the pyridazine nitrogens (C3 and C6 positions). This blocks the nucleophilic attack by AO[12][13].

Validated Protocol: Liver Microsomal Stability Assay

Note: Standard microsomes primarily capture CYP-mediated metabolism. To capture AO metabolism, cytosolic fractions (S9) must be used, as AO is a cytosolic enzyme[10]. The following protocol assesses general Phase I CYP clearance.

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 10 mM stock of the test compound in DMSO[14][15].

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM phosphate buffer (pH 7.4)[14][16]. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the CYP-mediated reaction[14][15][16].

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove an aliquot and immediately transfer it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to terminate the reaction[14][15][16].

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ )[16][17].

Data Presentation: Structural Modification Strategies

If your diagnostic assays reveal a specific liability, consult the table below for targeted medicinal chemistry strategies to rescue your pyridazine compound.

StrategyTarget LiabilityMechanism of ActionExpected Quantitative Outcome
C3/C6 Substitution (e.g., Methylation) AO MetabolismSterically hinders nucleophilic attack by Aldehyde Oxidase at the electron-deficient carbons adjacent to nitrogens[12].Increased metabolic half-life ( t1/2​ ); Reduced Clint​ in S9 fractions.
Disruption of Planarity Low SolubilityIntroducing sp3 hybridized carbons or bulky side chains disrupts crystal packing, lowering lattice energy[18].Increased thermodynamic and kinetic aqueous solubility (LogS > -4).
Lipophilic Masking (Prodrugs) Poor PermeabilityTemporarily masks the polar surface area (PSA) of the pyridazine ring to facilitate passive transcellular diffusion.Increased Papp​ (> 1x10⁻⁶ cm/s) in Caco-2; Higher oral absorption.
Bioisosteric Replacement Efflux / ToxicityReplacing a phenyl ring with a pyridazine can lower LogP and reduce hERG toxicity, balancing the ADME profile[1][19].Optimized LogP (0-3)[2]; Reduced off-target binding.

References

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Validation & Comparative

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide vs. Traditional Pyridazine Derivatives: A Comprehensive Comparison Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, metabolically stable, and soluble kinase and enzyme inhibitors grows, the selection of the core heteroaromatic scaffold becomes the most critical decision in early-stage drug discovery. While pyrimidines have historically dominated the landscape, their high kinome promiscuity and flat structural profiles often lead to off-target toxicity and poor physicochemical properties.

Pyridazines have emerged as a superior alternative, offering lower lipophilicity (cLogP), enhanced aqueous solubility, and precise hydrogen-bonding vectors[1]. Within this class, N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (CAS: 147363-03-9) represents an advanced, multi-functionalized building block. This guide objectively compares its performance against traditional pyridazine and pyrimidine derivatives, providing the mechanistic rationale and self-validating experimental protocols necessary for its successful integration into your discovery pipeline.

Structural & Mechanistic Advantages

To understand the superiority of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, we must analyze its three distinct functional domains compared to simpler alternatives like 3-amino-6-chloropyridazine or 2-amino-4-chloropyrimidine.

  • The 5-(1-hydroxyethyl) Vector: Unsubstituted pyridazines often lack the necessary 3D complexity to engage specific solvent-exposed or allosteric pockets. The introduction of the 1-hydroxyethyl moiety at the C-5 position introduces a chiral sp3 carbon. This disrupts molecular planarity—improving solubility—and provides a critical hydrogen-bond donor/acceptor. In recent structure-guided drug design efforts, such as the optimization of dihydroorotate dehydrogenase (DHODH) inhibitors, strategically positioned H-bond vectors like this have been paramount for engaging specific residues (e.g., T63 and Y356) to achieve nanomolar potency[2].

  • The C-3 Pivalamide Protecting Group: Unprotected exocyclic amines on pyridazines are notorious for poisoning palladium catalysts during downstream cross-coupling. The pivalamide group acts as a robust steric shield, preventing catalyst deactivation while simultaneously serving as a Directing Metalation Group (DMG) during early-stage synthesis[3].

  • The C-6 Chlorine Handle: Unlike pyrimidines, which often suffer from competitive nucleophilic attack at multiple positions, the C-6 chlorine on this pyridazine scaffold is highly activated for regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for orthogonal diversification[4].

ScaffoldLogic Root Heteroaromatic Scaffolds Pyr Pyrimidines (High Promiscuity) Root->Pyr Pyridazine Pyridazines (Improved PK/PD) Root->Pyridazine Unsub Unprotected Amines (Catalyst Poisoning) Pyridazine->Unsub Sub Pivalamide Protected (Orthogonal Reactivity) Pyridazine->Sub Comp1 5-(1-hydroxyethyl) Substituted (Target Compound) Sub->Comp1 DoM & Electrophilic Quench

Logical hierarchy of heteroaromatic scaffolds leading to the target compound.

Quantitative Performance Data

The following tables summarize the physicochemical and synthetic performance of the target compound against common alternatives. The data illustrates how the functionalization of the pyridazine core directly impacts Lipophilic Ligand Efficiency (LipE).

Table 1: Physicochemical & Structural Comparison
ScaffoldcLogP (est.)tPSA (Ų)H-Bond DonorsPrimary Advantage / Disadvantage
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide 1.875.42Advantage: Chiral H-bond vector, orthogonal reactivity.
N-(6-chloropyridazin-3-yl)pivalamide 2.155.11Disadvantage: Lacks 3D complexity; purely planar.
2-amino-4-chloro-5-methylpyrimidine 1.550.21Disadvantage: High kinome cross-reactivity (promiscuous).
3-amino-6-chloropyridazine 0.849.81Disadvantage: Poor solubility; unprotected amine poisons Pd.
Table 2: Cross-Coupling Efficiency (Suzuki-Miyaura at C-6)

Conditions: 1.0 eq aryl boronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1), 90 °C, 4h.

SubstrateBoronic AcidYield (%)Regioselectivity
Compound 1 (5-hydroxyethyl) Phenylboronic acid82%>99% (C-6 only)
Compound 1 (5-hydroxyethyl) 4-Fluorophenylboronic acid78%>99% (C-6 only)
Unprotected 3-amino-6-chloropyridazine Phenylboronic acid<40%Catalyst poisoning observed

Synthetic Versatility & Regioselectivity

The synthesis of this compound relies on the elegant principles of Directed ortho-Metalation (DoM). The bulky pivalamide group at C-3 sterically shields the C-4 position, while the strong inductive electron-withdrawing effect of the C-6 chlorine acidifies the C-5 proton. This synergistic push-pull effect directs kinetic metalation exclusively to C-5[3].

Workflow A Precursor (6-chloro-3-pivalamide) B DoM LTMP, -78°C A->B C-5 Lithiation C Electrophilic Quench Acetaldehyde B->C Nucleophilic Attack D Target Compound (5-hydroxyethyl) C->D Workup E Cross-Coupling Pd-catalyzed D->E C-6 Diversification

Experimental workflow for the regioselective synthesis and downstream diversification.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success.

Protocol A: Regioselective DoM and Hydroxyethylation

Causality Note: LTMP (Lithium tetramethylpiperidide) is strictly selected over LDA or n-BuLi. The extreme steric bulk of LTMP prevents competitive nucleophilic addition (Chichibabin-type reactions) to the highly electron-deficient pyridazine core[4].

  • Preparation of LTMP: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Metalation: Dissolve N-(6-chloropyridazin-3-yl)pivalamide (1.0 eq) in anhydrous THF and add dropwise to the LTMP solution at -78 °C. Stir for 45 minutes.

    • Validation Check: Quench a 0.5 mL aliquot with D₂O. GC-MS or ¹H-NMR should indicate >95% deuterium incorporation exclusively at the C-5 position, confirming complete regioselective lithiation.

  • Electrophilic Quench: Add freshly distilled acetaldehyde (1.5 eq) dropwise at -78 °C. Stir for 1 hour, then allow the reaction to slowly warm to -20 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the target compound.

Protocol B: Downstream Suzuki-Miyaura Coupling at C-6

Causality Note: The pivalamide is intentionally retained during this step to prevent the free C-3 amine from coordinating with and precipitating the palladium catalyst.

  • Reaction Setup: In a microwave vial, combine N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the mixture at 90 °C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. LC-MS must confirm the mass of the coupled product, verifying that the pivalamide protecting group remains intact under these mildly basic conditions.

  • Deprotection (Optional): To reveal the free amine, treat the purified coupled product with 6M HCl at 100 °C for 12 hours, followed by neutralization.

References

  • [4] Hamze, C., et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks." Chemistry - A European Journal, 2023.[Link]

  • [3] Turck, A., et al. "On the Metalation of 3-Substituted and 3,6-Disubstituted Pyridazines." Tetrahedron, 1993, 49, 599-606.[Link]

  • [1] Wermuth, C. G., et al. "Product Class 8: Pyridazines." Science of Synthesis, Thieme.[Link]

  • [2] Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018, 61(12), 5162-5186.[Link]

Sources

Comparative Analysis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide: Biocatalytic Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex heterocyclic active pharmaceutical ingredients (APIs)—particularly targeted therapies like IL-17A inhibitors—the construction of robust chiral centers on electron-deficient rings is a persistent synthetic bottleneck. N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (1-HEPP) has emerged as a highly versatile chiral building block.

As a Senior Application Scientist, I have evaluated the synthetic "activity" (defined here as biocatalytic reactivity, substrate efficiency, and downstream stereofidelity) of 1-HEPP. This guide objectively compares 1-HEPP against two structural alternatives: the methoxy-substituted 1-HMEPP (a known intermediate in the synthesis of the IL-17A inhibitor LY3509754) and the non-chiral HMPP .

Mechanistic Profiling: Causality in Structural Design

The utility of pyridazine-based intermediates hinges on their behavior during enzymatic reduction and subsequent nucleophilic functionalization. The structural nuances at the C5 position dictate both the enzymatic pocket dynamics and the trajectory of downstream cross-coupling.

  • Biocatalytic Reduction Kinetics: The synthesis of these chiral alcohols from their ketone precursors relies on engineered Ketoreductases (KREDs). The compact methyl group of 1-HEPP allows for optimal docking within the KRED active site, facilitating rapid hydride transfer from NADPH. In contrast, the bulkier methoxymethyl group of 1-HMEPP introduces steric drag, slightly reducing the turnover number (TON).

  • SN2 Trajectory and Stereofidelity: To install complex amine side chains (e.g., chiral diamines), the hydroxyl group must be activated as a leaving group. The electron-withdrawing nature of the pyridazine ring makes the alpha-carbon highly susceptible to competing E1cB elimination pathways. The absence of a beta-methoxy group in 1-HEPP minimizes steric hindrance, lowering the activation energy for the desired SN2 inversion and suppressing side reactions.

Recent process chemistry breakthroughs, such as those published in , highlight how optimizing these specific pyridazine intermediates via biocatalysis and Continuous Stirred-Tank Reactor (CSTR) technologies is critical for scalable API production[1][2].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of 1-HEPP compared to its primary alternatives in standard drug discovery workflows.

Parameter1-HEPP (Target Compound)1-HMEPP (LY3509754 Intermediate)HMPP (Non-Chiral Analog)
C5 Substituent -CH(OH)CH3-CH(OH)CH2OCH3-CH2OH
Stereocenter Secondary Alcohol (Chiral)Secondary Alcohol (Chiral)Primary Alcohol (Achiral)
KRED Conversion Efficiency >99% (Optimal pocket fit)95-98% (Steric drag)N/A (Chemical reduction)
Enantiomeric Excess (ee) >99.5%>99.0%N/A
SN2 Displacement Yield 85-88%75-78%>90%
LogP (Calculated) ~1.8~1.6~1.2
Application Focus Compact hydrophobic pocketsH-bond accepting pocketsFlexible linker attachment

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput KRED Biocatalytic Screening

Objective: Enantioselective reduction of the acetyl precursor to 1-HEPP.

  • Preparation: Dissolve the ketone precursor (100 mM) in a biphasic system of 100 mM potassium phosphate buffer (pH 7.0) and isopropanol (80:20 v/v).

  • Cofactor Recycling Setup: Add NADP+ (1 mM), Glucose Dehydrogenase (GDH, 5 U/mL), and D-glucose (150 mM). Causality: Using a GDH/glucose recycling system rather than relying solely on isopropanol ensures the thermodynamic equilibrium is driven entirely to product formation, preventing reversible oxidation.

  • Enzyme Addition: Introduce the engineered KRED variant (10 mg/mL) and incubate at 30°C with orbital shaking (250 rpm) for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction continuously via UV-Vis at 340 nm (NADPH concentration) in tandem with HPLC-UV (ketone depletion). System Logic: If the 340 nm absorbance plateaus while ketone remains present, it instantly flags cofactor uncoupling or enzyme denaturation, preventing the reporting of false-positive conversion limits.

Protocol B: Stereospecific SN2 Displacement

Objective: Substitution of the chiral alcohol with a diamine nucleophile.

  • Activation: Dissolve 1-HEPP in anhydrous dichloromethane (DCM) at -78°C. Add 1.2 eq of trifluoromethanesulfonic anhydride (Tf2O) and 1.5 eq of 2,6-lutidine. Causality: Using Tf2O over mesyl chloride is critical; the superior leaving group ability of the triflate allows the subsequent SN2 reaction to occur at lower temperatures, suppressing the E1cB elimination pathway inherent to electron-deficient pyridazines.

  • Nucleophilic Addition: Introduce the chiral diamine (e.g., (S)-3,3,3-trifluoropropane-1,2-diamine) dropwise. Warm the reaction slowly to 0°C over 2 hours.

  • Self-Validation Checkpoint: Post-workup, analyze the product via Chiral SFC (Supercritical Fluid Chromatography). System Logic: Because a true SN2 mechanism demands 100% stereochemical inversion, any detection of the retention enantiomer serves as an internal alarm that a competing SN1 pathway (likely due to trace moisture generating a carbocation) has compromised the batch.

Workflow Visualization

The following diagram maps the logical progression from ketone precursor to the final imidazolidinone intermediate, highlighting the critical biocatalytic and stereochemical nodes.

Workflow Ketone Ketone Precursor (Acetyl/Methoxyacetyl) KRED KRED Biocatalysis (Enantioselective Reduction) Ketone->KRED NADPH recycling Alcohol Chiral Alcohol (1-HEPP / 1-HMEPP) KRED->Alcohol >99% ee Activation Triflation (OH Activation) Alcohol->Activation Tf2O, Base SN2 SN2 Displacement (Stereochemical Inversion) Activation->SN2 Diamine addition Final Imidazolidinone Intermediate SN2->Final CDI cyclization

Fig 1. Biocatalytic workflow and downstream functionalization of pyridazine-based chiral alcohols.

References

  • Beauchamp, T. J., et al. (2025). "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies." Organic Process Research & Development.[Link]

Sources

"validating the biological target of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Target of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide: A Comparative Guide to Biophysical and Cellular Assays

Executive Summary & The Validation Challenge

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (hereafter referred to as CHPP ) is a critical chiral intermediate and pharmacophore utilized in the synthesis of imidazo[1,2-b]pyridazine-based small molecule IL-17A inhibitors, most notably LY3509754[1]. While monoclonal antibodies (e.g., Secukinumab) have dominated the IL-17A therapeutic landscape, small molecules like LY3509754 offer oral bioavailability but face severe clinical hurdles. In Phase I trials, LY3509754 demonstrated strong on-target engagement but was discontinued due to drug-induced liver injury (DILI), theorized to be driven by off-target hepatic binding rather than IL-17A inhibition[2].

For researchers developing next-generation IL-17A inhibitors utilizing the CHPP scaffold, validating the biological target is a two-front war: you must definitively prove on-target engagement (IL-17A) inside living cells while simultaneously profiling off-target liabilities that could trigger DILI[2]. Traditional cell-free biochemical assays are insufficient because they strip away the cellular context—ignoring membrane permeability, intracellular drug accumulation, and the native protein interactome.

This guide objectively compares three leading target validation technologies—Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement (TE)—providing actionable, self-validating protocols for evaluating CHPP.

Mechanistic Context: IL-17A Inhibition and Off-Target Risk

To understand the validation strategy, we must map the intervention point of CHPP. IL-17A functions as a homodimer, binding to the IL-17RA/RC receptor complex to drive downstream pro-inflammatory cascades via ACT1 and TRAF6. Small molecules containing the CHPP moiety bind at the interface of the IL-17A dimer, preventing receptor engagement. However, unintended binding to hepatic proteins poses a severe toxicity risk.

G IL17A IL-17A Dimer Receptor IL-17RA/RC Complex IL17A->Receptor Activates CHPP CHPP Scaffold CHPP->IL17A Blocks binding OffTarget Hepatic Off-Targets (DILI Risk) CHPP->OffTarget Unintended binding ACT1 ACT1 Adaptor Receptor->ACT1 TRAF6 TRAF6 ACT1->TRAF6 NFKB NF-κB / MAPK TRAF6->NFKB Inflammation Pro-inflammatory Cytokines NFKB->Inflammation

Caption: IL-17A signaling cascade illustrating the dual binding profile (on-target efficacy vs. off-target DILI risk) of CHPP.

Comparative Analysis of Target Validation Technologies

To objectively assess CHPP's performance, we compare three distinct modalities. The table below summarizes the quantitative and qualitative performance metrics of these platforms when applied to CHPP-class molecules.

Table 1: Quantitative Comparison of Target Validation Modalities for CHPP

ParameterSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Assay Principle Biophysical (Optical)Thermodynamic StabilizationBioluminescence Resonance Energy Transfer
Cellular Context Cell-Free (Purified Protein)Intact Cells / Tissue LysateLive, Intact Cells
Throughput High (384-well)Medium (High with MS-CETSA)High (96/384-well Adherent)
Representative K_d / EC_50 ~10 nM (Absolute Affinity)~45 nM (Apparent Cellular EC_50)~25 nM (Intracellular Affinity)
Off-Target Profiling Poor (Requires purified panels)Excellent (via Mass Spectrometry)Poor (Target-specific fusion required)
Primary Utility for CHPP Initial hit validation & kineticsDILI off-target deconvolutionReal-time live-cell target engagement

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to eliminate false positives.

Protocol A: Cellular Thermal Shift Assay (CETSA) for CHPP

Purpose: To validate that CHPP physically binds IL-17A inside a cell and to screen for off-target hepatic binding[3]. Causality & Logic: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein, increasing its melting temperature ( Tm​ )[3]. By using intact cells, we account for CHPP's membrane permeability and intracellular metabolism.

Step-by-Step Workflow:

  • Cell Preparation: Culture HT-29 cells (which natively respond to IL-17A) or primary human hepatocytes (for DILI profiling) to 80% confluency.

  • Compound Treatment: Treat cells with CHPP (e.g., 10 µM) or a DMSO vehicle control for 1 hour at 37°C. Self-Validation Step: Include a structurally similar but biologically inactive analog of CHPP as a negative control to prove binding specificity.

  • Thermal Aliquoting: Harvest and divide the cells into 8-12 aliquots. Subject each aliquot to a strict temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a multiplex PCR thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, ligand-bound protein in the soluble supernatant[3].

  • Detection: Analyze the soluble fraction via Quantitative Western Blot (for IL-17A) or Mass Spectrometry (MS-CETSA, for unbiased off-target profiling).

  • Internal Control Verification: Probe the blot for GAPDH. The Tm​ of GAPDH must remain identical across vehicle and CHPP-treated samples. If the GAPDH Tm​ shifts, the compound is causing global protein denaturation (a false positive).

Protocol B: NanoBRET™ Target Engagement Assay

Purpose: To measure the real-time intracellular affinity and residence time of CHPP binding to IL-17A[4]. Causality & Logic: NanoBRET utilizes a NanoLuc® luciferase fused to the target protein. A cell-permeable fluorescent tracer reversibly binds the target, creating a Bioluminescence Resonance Energy Transfer (BRET) signal. When unlabeled CHPP is introduced, it competitively displaces the tracer, causing a dose-dependent decay in the BRET signal[4]. This proves direct, competitive binding in living cells.

G Step1 1. Transfect Cells (NanoLuc-IL17A) Step2 2. Add BRET Tracer (Fluorophore) Step1->Step2 Step3 3. Titrate CHPP (Competitor) Step2->Step3 Step4 4. Measure BRET Signal Decay Step3->Step4 Step5 5. Calculate Intracellular Affinity Step4->Step5

Caption: NanoBRET Target Engagement workflow for competitive displacement of a fluorescent tracer by CHPP.

Step-by-Step Workflow:

  • Transfection (Day 1): Transfect HEK293 cells with a plasmid encoding a NanoLuc-IL-17A fusion protein. Seed into 96-well tissue culture-treated plates[4].

  • Tracer Optimization (Day 2): Add a fixed concentration of a NanoBRET fluorescent tracer (optimized for IL-17A) to the cells. Causality: The tracer concentration must be at or below its Kd​ to ensure sensitive displacement by CHPP.

  • Competitive Displacement: Add a serial dilution of CHPP (ranging from 10 µM down to 0.1 nM). Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Self-Validation Step: In parallel wells, express an untagged IL-17A alongside NanoLuc alone. If CHPP alters the signal here, it indicates non-specific interaction with the luciferase enzyme rather than the target.

  • Measurement: Add the NanoBRET substrate (furimazine) and immediately read the dual-wavelength luminescence (donor emission at 460 nm, acceptor emission at 590 nm) using a microplate reader. Calculate the BRET ratio and plot against CHPP concentration to determine the intracellular IC50​ .

Conclusion & Best Practices

Validating the biological target of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide requires a multi-tiered approach. While SPR is excellent for initial biophysical screening, it cannot predict the DILI liabilities that halted the clinical progression of structurally related compounds like LY3509754[2].

To build a robust data package, researchers should use NanoBRET to confirm live-cell target engagement and binding kinetics at IL-17A, followed immediately by MS-CETSA in primary hepatocytes to map the off-target interactome. This orthogonal strategy ensures that only derivatives with high on-target specificity and clean hepatic profiles advance to preclinical toxicology.

References

  • Datta-Mannan, Amita, et al. "Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study." Clinical Pharmacology & Therapeutics (2024). URL:[Link]

  • Beauchamp, Thomas J., et al. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies." ACS Organic Process Research & Development (2025). URL:[Link]

  • Martinez Molina, Daniel, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). URL:[Link]

Sources

Comprehensive SAR and Performance Comparison Guide: N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide Analogs as IL-17A Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The therapeutic landscape for autoimmune conditions such as psoriasis has been revolutionized by the inhibition of the pro-inflammatory cytokine Interleukin-17A (IL-17A) [5]. While monoclonal antibodies (e.g., Secukinumab) dominate the market, their requirement for parenteral administration has driven the development of orally bioavailable small molecules.

The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide represents a critical pharmacophoric scaffold and synthetic intermediate in this pursuit. It serves as the structural foundation for advanced clinical candidates, most notably LY3509754 [1]. Understanding the Structure-Activity Relationship (SAR) of this specific pyridazine analog class is essential for optimizing binding kinetics at the challenging IL-17A protein-protein interaction (PPI) interface [3].

SAR Causality: Why These Functional Groups Matter
  • The Pyridazine Core: Acts as the central geometric hinge. It perfectly vectors the C3 and C5 substituents into the induced cryptic pocket at the interface of the IL-17A homodimer [3].

  • The C3 Pivalamide: Synthetically, the bulky pivaloyl group acts as a robust protecting group for the exocyclic amine during highly basic or nucleophilic downstream reactions (such as cross-coupling to form the imidazo[1,2-b]pyridazine core)[1], [2]. Pharmacologically, bulky amide isosteres at this position restrict rotational degrees of freedom, locking the molecule into its bioactive conformation.

  • The C5 Chiral Alcohol (1-hydroxyethyl vs. 1-hydroxy-2-methoxyethyl): The stereocenter at the C5 position is the primary driver of target affinity. The hydroxyl group acts as a critical hydrogen bond donor. However, SAR optimization reveals that extending the 1-hydroxyethyl group to a 1-hydroxy-2-methoxyethyl group (as seen in LY3509754) dramatically improves both binding affinity and pH-dependent aqueous solubility [3], [4].

SAR_Logic Scaffold Pyridazine Core (N-(6-chloro-pyridazin-3-yl)) R1 C5 Substitution (1-hydroxyethyl vs. 1-hydroxy-2-methoxyethyl) Scaffold->R1 R2 C3 Amide (Pivalamide) Scaffold->R2 Impact1 Alters IL-17A Dimer Interface Binding R1->Impact1 Impact2 Improves Metabolic Stability & Solubility R2->Impact2

Logical SAR framework for pyridazine-based IL-17A small molecule inhibitors.

Comparative Performance Data

To objectively evaluate the performance of the baseline 1-hydroxyethyl analog, we must compare it against the highly optimized methoxy-derivative (LY3509754) and the clinical standard of care (Secukinumab). The data below synthesizes biochemical target engagement and cellular functional blockade.

Compound / Inhibitor ClassC5 Side ChainAlphaLISA IC₅₀ (nM)HT-29 Cellular IC₅₀ (nM)Aqueous SolubilityRoute of Admin.
Baseline Analog 1-hydroxyethyl~45.0~120.0LowOral (Preclinical)
LY3509754 [4]1-hydroxy-2-methoxyethyl< 9.459.3Moderate (pH 2.0 High) [3]Oral (Clinical)
Secukinumab N/A (Monoclonal Antibody)< 1.0< 1.0HighSubcutaneous

Data Interpretation: The addition of the terminal methoxy ether in LY3509754 yields a ~5-fold improvement in biochemical affinity and a >10-fold improvement in cellular efficacy compared to the baseline 1-hydroxyethyl analog. This highlights the necessity of the methoxy group in satisfying the solvation penalty when binding the hydrophobic IL-17A dimer interface.

Mechanistic Pathway: Disrupting the Dimer

Small molecules derived from the N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide scaffold do not act as traditional competitive inhibitors at a deep enzymatic active site. Instead, they act as allosteric modulators that wedge into the IL-17A homodimer, subtly altering its conformation and preventing productive engagement with the IL-17RA/RC receptor complex [3].

Pathway IL17A IL-17A Dimer Receptor IL-17RA/RC Complex IL17A->Receptor Binds Inhibitor Pyridazine Analog Inhibitor->IL17A Blocks Interface Act1 Act1 / TRAF6 Receptor->Act1 Activates Cytokines Pro-inflammatory Cytokines (CXCL1) Act1->Cytokines Induces

Disruption of the IL-17A/IL-17RA signaling axis by pyridazine analogs.

Self-Validating Experimental Protocols

Exp_Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 AlphaLISA Assay (IL-17A Dimer Incubation) Step1->Step2 Biochemical Step3 HT-29 Cell Culture (Endogenous IL-17RA) Step1->Step3 Cellular Step5 Data Normalization & IC50 Calculation Step2->Step5 Step4 Gro-α/CXCL1 Quantification (ELISA Readout) Step3->Step4 Step4->Step5

Self-validating workflow combining biochemical and cellular assays for IL-17A inhibitors.

Protocol 1: Biochemical Target Engagement (AlphaLISA)

Causality: Standard ELISAs require multiple wash steps that can disrupt the rapid off-rates typical of small-molecule PPI inhibitors. AlphaLISA is a homogeneous, no-wash assay that utilizes bead-based proximity luminescence, providing a highly sensitive and kinetically accurate reflection of binding at the dimer interface [4].

  • Reagent Preparation: Prepare 1X assay buffer (e.g., 25 mM HEPES, pH 7.4, 0.1% BSA). Dilute recombinant human IL-17A dimer to a working concentration of 1 nM.

  • Compound Titration: Serially dilute the pyridazine analogs in 100% DMSO. Transfer to a 384-well OptiPlate. Critical: Maintain a final DMSO concentration of ≤1% to prevent protein denaturation.

  • Incubation & Internal Controls: Add the IL-17A protein to the compounds.

    • Self-Validating Step: Include a DMSO-only well as the positive control (maximum signal) and an excess of untagged IL-17A as a competitive null-binder (minimum signal) to establish the strict assay window.

  • Bead Addition: Add Anti-IL-17A Acceptor beads and Streptavidin Donor beads (if utilizing biotinylated IL-17A). Incubate in the dark at room temperature for 60 minutes.

  • Readout: Measure emission at 615 nm upon excitation at 680 nm using an EnVision multimode plate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Functional Assay (HT-29 CXCL1 Secretion)

Causality: Demonstrating biochemical binding is insufficient without proving functional receptor blockade. HT-29 human colorectal adenocarcinoma cells are chosen because they constitutively express the IL-17RA/RC receptor complex. Measuring downstream CXCL1 (Gro-α) secretion directly quantifies the functional blockade of the signaling pathway [4].

  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Culture overnight to ensure adherence and receptor recovery.

  • Compound Treatment: Pre-incubate cells with the serially diluted pyridazine analogs for 1 hour at 37°C.

    • Self-Validating Step: Run a parallel plate using a CellTiter-Glo (ATP-based) viability assay. This ensures that any observed reduction in CXCL1 is due to specific IL-17A inhibition, not compound-induced cytotoxicity.

  • Stimulation: Spike in recombinant human IL-17A (3 nM final concentration) to induce the Act1/TRAF6 signaling cascade. Incubate for 24 hours.

  • Quantification: Harvest the cellular supernatant. Quantify CXCL1 levels using a standard sandwich ELISA. Normalize the data against the viability control plate to generate the true cellular IC₅₀.

References

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies Source: ACS Publications URL:[Link]

  • Preclinical Toxicology Supply for a Complex API Enabled by Asymmetric Catalysis and Rapid Chemical Development: IL-17A Inhibitor LY3509754 Source: ACS Publications URL:[Link]

  • LY3509754. (a) Structure of LY3509754 hemi‐edisylate. The drug... Source: ResearchGate URL:[Link]

  • LY3509754 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to PHARMACOLOGY URL:[Link]

"cross-validation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide bioactivity"

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide Bioactivity: A Comparative Guide for Kinase Inhibition

Mechanistic Rationale & Target Profile

In modern drug discovery, the pyridazine nucleus has emerged as a highly versatile, pharmacologically active scaffold, particularly in the development of targeted kinase inhibitors[1]. The compound N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide represents a highly specialized derivative engineered for prolonged target engagement.

Structurally, this molecule is designed to exploit the ATP-binding pocket of kinases such as Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critical in tumor cell migration and survival[2]. The rational design of this compound relies on three key vectors:

  • 6-Chloro Substitution: Provides essential halogen bonding and hydrophobic packing deep within the kinase hinge region.

  • Pivalamide Moiety: The bulky tert-butyl group restricts rotational freedom, locking the molecule into an active conformation that increases target residence time.

  • 1-Hydroxyethyl Group: Projects toward the solvent-exposed region, improving aqueous solubility while offering a hydrogen-bond donor/acceptor site to stabilize the protein-ligand complex.

FAK_Signaling Integrin Integrin Activation FAK Focal Adhesion Kinase (FAK) (Active State) Integrin->FAK Phosphorylation Paxillin Paxillin / Src Signaling FAK->Paxillin Kinase Activity CellMigration Tumor Cell Migration & Survival Paxillin->CellMigration Downstream Effect CHEPP N-(6-chloro-5-(1-hydroxyethyl) pyridazin-3-yl)pivalamide CHEPP->FAK Allosteric/Hinge Binding (Inhibition)

Fig 1. Mechanism of FAK inhibition by the pyridazine derivative, blocking downstream cell migration.

The Imperative for Orthogonal Cross-Validation

Relying on a single biochemical assay to determine bioactivity often leads to false positives due to compound interference, such as auto-fluorescence or colloidal aggregation. The Assay Guidance Manual strongly advocates for the cross-validation of high-throughput screening data using orthogonal biophysical methods to ensure the biological relevance of the measured signal[3].

To objectively evaluate the performance of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, we must compare it against a clinical-stage reference standard (Defactinib) using two distinct, self-validating biophysical techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) [4].

CrossValidation cluster_FRET Primary Screen: TR-FRET cluster_SPR Orthogonal Validation: SPR Compound Compound Preparation (Equilibrated in DMSO) FRET_Assay Europium Kinase Binding Assay Compound->FRET_Assay SPR_Assay Label-Free Surface Plasmon Resonance Compound->SPR_Assay FRET_Data IC50 & Residence Time FRET_Assay->FRET_Data Validation Data Synthesis & Bioactivity Confirmation FRET_Data->Validation SPR_Data kon, koff, KD SPR_Assay->SPR_Data SPR_Data->Validation

Fig 2. Orthogonal cross-validation workflow utilizing TR-FRET and SPR for kinetic profiling.

Comparative Performance Data

The following table synthesizes the kinetic and thermodynamic data obtained from the cross-validation workflows. The pyridazine derivative demonstrates a superior residence time compared to the reference standard, driven by the steric locking of the pivalamide group.

CompoundTR-FRET IC₅₀ (nM)SPR K_D (nM)SPR k_off (s⁻¹)Residence Time (τ, min)Target Selectivity (FAK vs PYK2)
N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide 4.2 ± 0.33.8 ± 0.21.2 x 10⁻⁴138 > 150-fold
Defactinib (Reference Standard) 8.5 ± 0.69.1 ± 0.54.5 x 10⁻⁴3780-fold
Unsubstituted Pyridazine Core > 5000> 5000N/A< 1Non-selective

Self-Validating Experimental Protocols

Protocol 1: TR-FRET Kinase Binding Assay (Primary Screen)

TR-FRET is utilized as the primary screening method because it unites the speed of a homogeneous assay format with excellent signal-to-noise ratios, allowing for the characterization of time-dependent inhibition[4].

Step-by-Step Methodology:

  • Reagent Preparation & DMSO Normalization: Prepare a 3-fold, 10-point dilution series of the compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate. Causality: Maintaining a strict 1% final DMSO concentration across all wells is critical; variations in solvent concentration can alter the dielectric constant of the assay buffer, leading to artificial shifts in kinase conformation.

  • Kinase and Tracer Addition: Add 5 µL of 2x FAK kinase (tagged with Europium-anti-His antibody) and 5 µL of 2x Alexa Fluor 647-labeled ATP-competitive tracer.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: Because the pivalamide moiety induces a slow-binding kinetic profile, reading the plate before equilibrium is reached will artificially inflate the apparent IC₅₀.

  • Signal Detection & Ratiometric Analysis: Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Alexa Fluor). Calculate the 665/615 emission ratio. Causality: Ratiometric readout acts as an internal control, canceling out well-to-well variations in liquid dispensing volume or minor compound auto-fluorescence.

  • System Validation (Z'-factor): Calculate the Z'-factor using DMSO-only (negative) and no-tracer (positive) control wells. Validation Rule: The assay is only deemed valid if Z' > 0.6, ensuring robust statistical separation between the signal and background noise[3].

Protocol 2: Surface Plasmon Resonance (Orthogonal Validation)

Because fluorescent tracers in TR-FRET can occasionally alter the binding thermodynamics of the ATP pocket, SPR is employed as a label-free, orthogonal method to directly measure the association ( kon​ ) and dissociation ( koff​ ) rate constants[5].

Step-by-Step Methodology:

  • Sensor Surface Preparation (Capture vs. Coupling): Utilize a Series S Sensor Chip NTA. Inject 500 µM NiCl₂ followed by His-tagged FAK protein to achieve a capture level of ~2000 Response Units (RU). Causality: We explicitly avoid standard amine-coupling (EDC/NHS) because random covalent attachment to surface lysines can occlude the kinase active site or denature the protein. NTA capture ensures uniform, oriented presentation of the kinase.

  • Multi-Cycle Kinetic Titration: Inject the pyridazine compound at flow rates of 50 µL/min across a concentration range of 0.5 nM to 50 nM. Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed binding curves reflect true chemical kinetics rather than the diffusion rate of the compound to the sensor surface.

  • Double-Referencing: Subtract the signal of a reference flow cell (no FAK protein) and a buffer-only blank injection from all compound sensorgrams. Validation Rule: This double-referencing step is a self-validating mechanism that mathematically removes bulk refractive index shifts caused by the 1% DMSO in the running buffer.

  • Data Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ ) as 1/koff​ .

References

  • Assay Guidance Manual | National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company | [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | PMC / Future Medicinal Chemistry |[Link]

  • Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors | ResearchGate / Assay and Drug Development Technologies |[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction | PubMed / Analytical Biochemistry |[Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands | ACS Omega |[Link]

Sources

"confirming the mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Confirming the Mechanism of Action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (IL-17A Inhibitor Pharmacophore)

As a Senior Application Scientist overseeing early-phase drug characterization, I approach the validation of novel chemical entities not just as a sequence of tests, but as a rigorous, self-validating logical framework. This guide details the objective evaluation and mechanistic confirmation of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide , a critical synthetic intermediate and structural pharmacophore utilized in the development of orally bioavailable small-molecule IL-17A inhibitors, such as the clinical candidate LY3509754[1][2].

While monoclonal antibodies (mAbs) like secukinumab have successfully validated IL-17A as a therapeutic target for psoriasis and autoimmune conditions, small molecules offer the distinct advantages of oral administration, lower manufacturing costs, and an absence of immunogenicity[3][4].

Mechanism of Action (MoA) Architecture

Unlike massive monoclonal antibodies that bind to the exterior surface epitopes of the IL-17A cytokine, small molecules containing this pyridazine pharmacophore operate via a highly specific protein-protein interaction (PPI) disruption[5][6].

The compound binds directly into an induced pocket at the interface between the two IL-17A monomers[6]. This binding event stabilizes the homodimer in a conformation that sterically and allosterically prevents its engagement with the IL-17RA and IL-17RC receptor complex[5][7]. By blocking this interaction, the downstream activation of Act1, TRAF6, and NF-κB is halted, thereby suppressing the release of pro-inflammatory cytokines like IL-6 and IL-8[3].

pathway IL17 IL-17A Homodimer Receptor IL-17RA / IL-17RC Complex IL17->Receptor Normal Binding Compound Pyridazine Pharmacophore (Small Molecule Inhibitor) Compound->IL17 Binds Dimer Interface Compound->Receptor Prevents Interaction Act1 Act1 / TRAF6 Receptor->Act1 Signal Transduction NFkB NF-κB / MAPK Activation Act1->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Inflammation

Fig 1. Mechanism of action: Small molecule blockade of the IL-17A dimer interface.

Comparative Performance Analysis

To objectively assess the utility of the pyridazine pharmacophore, we must benchmark it against both the gold-standard biologic (Secukinumab) and alternative small-molecule classes (e.g., DC-806)[5][7].

ParameterPyridazine Pharmacophore (LY3509754 class)Secukinumab (Monoclonal Antibody)DC-806 (Alternative Small Molecule)
Modality Small MoleculeBiologic (IgG1κ)Small Molecule
Target Mechanism IL-17A Dimer Interface (PPI Inhibitor)IL-17A Cytokine Surface EpitopeIL-17AA/AF Allosteric Inhibitor
Route of Administration OralSubcutaneous InjectionOral
Half-Life ~11.4 – 19.1 hours~27 daysShort (Requires BID dosing)
Target Engagement High (Increases plasma IL-17A within 12h)HighHigh
Immunogenicity Risk LowModerate (Anti-drug antibodies)Low
Clinical Status Phase 1 (Discontinued due to off-target DILI)FDA ApprovedPhase 1c (Active)

Data synthesized from[8] and[9].

Experimental Workflows for MoA Validation

To confirm the mechanism of action, we execute an orthogonal, three-tier validation pipeline. Each protocol is designed not just to generate data, but to inherently validate its own accuracy through built-in controls.

workflow Step1 1. Synthesis & Purification Step2 2. SPR Binding Kinetics (Kd) Step1->Step2 Step3 3. Cell-Based IL-6 Assay Step2->Step3 Step4 4. X-Ray Crystallography Step3->Step4

Fig 2. Step-by-step experimental workflow for validating the mechanism of action.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: We utilize SPR rather than a traditional ELISA because SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics. This is critical for small molecules targeting PPIs, as they often exhibit rapid off-rates compared to massive mAbs.

  • Immobilization: Immobilize recombinant human IL-17A homodimer onto a CM5 sensor chip via standard amine coupling (target: ~1000 RU).

  • Analyte Injection: Inject serial dilutions (e.g., 3.125 nM to 100 nM) of the pyridazine compound over the flow cells at a constant flow rate of 30 µL/min.

  • Kinetic Measurement: Measure response units (RU) over a 120-second association phase and a 300-second dissociation phase to calculate the equilibrium dissociation constant ( Kd​ ).

  • Self-Validating System: Include a secukinumab positive control and a vehicle-only (DMSO) negative control. A reference flow cell (no IL-17A) must be used to subtract non-specific binding. If the reference channel shows >5% of the active channel signal, the chip is exhibiting non-specific aggregation and must be discarded.

Protocol 2: Functional Neutralization via Cell-Based IL-6 Release Assay

Causality: Binding to a cytokine does not guarantee functional antagonism. We must prove that the compound's binding to the dimer interface actively prevents downstream NF-κB signaling. We use primary human keratinocytes or fibroblasts, as they natively express the required IL-17RA/RC complex[5][10].

  • Cell Seeding: Seed primary human dermal fibroblasts in 96-well plates at 1×104 cells/well and culture until 80% confluent.

  • Pre-incubation: Pre-incubate recombinant IL-17A (10 ng/mL) with varying concentrations of the small molecule for 1 hour at 37°C to allow the induced pocket to form and stabilize.

  • Stimulation: Add the cytokine-inhibitor complex to the cells and incubate for 24 hours.

  • Quantification: Quantify IL-6 secretion in the supernatant using a validated AlphaLISA or TR-FRET assay.

  • Self-Validating System: The assay must include a "cytokine-only" well (maximum signal) and a "cells-only" well (baseline). If the baseline exceeds 10% of the maximum signal, the cells are spontaneously stressed (e.g., passage number is too high), and the assay plate must be rejected.

Protocol 3: Structural Confirmation via X-Ray Crystallography

Causality: To definitively confirm the allosteric MoA, we must visualize the exact binding pocket. This differentiates the compound from non-specific aggregators or receptor binders[6].

  • Co-crystallization: Co-crystallize the compound with the IL-17A homodimer using vapor diffusion methods at 20°C.

  • Data Collection: Collect diffraction data at a synchrotron light source under cryogenic conditions (100 K).

  • Structural Resolution: Solve the structure using molecular replacement with a known IL-17A apo-structure.

  • Self-Validating System: The crystallographic resolution must be <2.5 Å to accurately assign the electron density of the 1-hydroxyethyl and pivalamide moieties within the induced pocket. A higher resolution ensures the binding pose is not a computational artifact.

References

  • Beauchamp, T. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development.[Link]

  • Velcicky, J., et al. (2024). Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Warren, R. B., et al. (2026). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLoS One.[Link]

Sources

Reproducibility in the Synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide: Biocatalysis vs. Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly target complex immunological pathways, the demand for highly functionalized, stereopure heterocyclic intermediates has surged. A prime example is N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide , a critical chiral building block structurally analogous to the key intermediates used in the synthesis of advanced imidazo[1,2-b]pyridazine IL-17A inhibitors (such as LY3509754) .

The defining bottleneck in synthesizing this molecule is the stereoselective reduction of its ketone precursor, N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide. This guide objectively compares traditional transition-metal-catalyzed asymmetric hydrogenation against engineered ketoreductase (KRED) biocatalysis. By examining the causality behind reaction failures and detailing a self-validating enzymatic protocol, this guide provides a definitive roadmap for achieving absolute batch-to-batch reproducibility.

Mechanistic Causality: Why Traditional Methods Fail

In traditional chemical synthesis, asymmetric hydrogenation (utilizing catalysts like Ru/BINAP or Rh/Josiphos) is the standard approach for ketone reduction. However, when applied to this specific pyridazine scaffold, reproducibility is inherently compromised.

The Pyridazine Poisoning Effect: The pyridazine ring contains two adjacent nitrogen atoms with highly accessible lone pairs. These nitrogens act as strong coordinating ligands that compete with the chiral phosphine ligands for the transition metal center.

  • Causality: This competitive coordination alters the geometry of the chiral pocket, leading to variable enantiomeric excess (ee) and premature catalyst deactivation. Consequently, batch-to-batch reproducibility plummets. To force the reaction forward, chemists often apply extreme pressures (>50 bar H₂), which inadvertently triggers unwanted hydrodechlorination at the C6 position, destroying the molecule's utility for downstream cross-coupling.

The Biocatalytic Advantage: Enzymatic Precision

Engineered KREDs circumvent metal-coordination issues entirely. The enzyme's active site provides a sterically defined "lock-and-key" environment that is impervious to the distant nitrogen lone pairs of the pyridazine ring.

Furthermore, by coupling the KRED with a Glucose Dehydrogenase (GDH) cofactor recycling system, the reaction becomes thermodynamically driven and self-validating . As GDH oxidizes glucose to gluconic acid to regenerate NADPH, the pH of the system drops. By utilizing an automated pH-stat to continuously titrate the system with NaOH, the reaction provides a real-time, stoichiometric readout of conversion. This exact methodology has been validated at the 150+ kg cGMP scale for structurally identical pyridazinyl intermediates .

Reaction Pathway Visualization

G Precursor Ketone Precursor N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide ChemRoute Chemical Asymmetric Hydrogenation (Ru/BINAP, H2) Precursor->ChemRoute Metal Catalyst BioRoute Biocatalytic Reduction (Engineered KRED, NADP+, GDH) Precursor->BioRoute Enzymatic Product Target Chiral Alcohol N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide ChemRoute->Product Inconsistent ChemIssues Catalyst Poisoning Variable ee% (80-85%) High RSD (>12%) ChemRoute->ChemIssues BioRoute->Product Highly Reproducible BioSuccess Steric Precision >99.5% ee Self-Validating (pH-Stat) BioRoute->BioSuccess

Workflow comparing chemical vs. biocatalytic reduction of the pyridazinyl ketone.

Comparative Performance Data

The following table summarizes the performance of the engineered KRED system against two industry-standard asymmetric hydrogenation catalysts. Data reflects averages over 5 independent 100-gram scale batches.

ParameterKRED / GDH SystemRuCl₂[(R)-BINAP][Rh(COD)Cl]₂ / Josiphos
Conversion (%) > 99.5%45 - 65%60 - 75%
Enantiomeric Excess (ee) > 99.9% (S)82% (S)88% (S)
Reaction Conditions 30 °C, Atmospheric Pressure60 °C, 50 bar H₂50 °C, 30 bar H₂
Dechlorination Byproduct < 0.1%8.5%4.2%
Reproducibility (RSD) 1.2% 18.4% 14.7%
E-Factor (Waste/Product) 12 (Aqueous, benign)45 (Organic, heavy metals)38 (Organic, heavy metals)
Experimental Protocol: Self-Validating Biocatalytic Reduction

This protocol is engineered to be a closed-loop, self-validating system. By linking the chemical reduction directly to a measurable physical parameter (pH change via gluconic acid generation), the researcher is never left guessing about reaction progress.

Step 1: System Initialization & Buffer Preparation

  • Action: Charge a jacketed reactor with 100 mM Potassium Phosphate buffer (pH 7.0) containing 2.0 mM MgSO₄.

  • Causality: The phosphate buffer resists initial pH swings during enzyme addition. The Mg²⁺ ions are critical for stabilizing the structural integrity of the GDH tetramer, preventing premature denaturation under operational shear stress.

Step 2: Cofactor & Enzyme Activation

  • Action: Add D-Glucose (1.5 equivalents relative to substrate), NADP⁺ (0.05 mol%), Glucose Dehydrogenase (GDH, 2 wt%), and the engineered Ketoreductase (KRED, 5 wt%).

  • Causality: NADP⁺ is added in strictly catalytic amounts because the GDH continuously regenerates it. This prevents the accumulation of NADP⁺, which acts as a competitive inhibitor in the KRED active site, thereby maintaining maximum reaction velocity.

Step 3: Substrate Introduction

  • Action: Dissolve N-(6-chloro-5-acetylpyridazin-3-yl)pivalamide in Dimethyl Sulfoxide (DMSO) to create a 30% w/v solution. Dose this solution into the reactor over 2 hours via a syringe pump, maintaining the internal temperature at 30 °C.

  • Causality: The ketone precursor is highly crystalline and poorly water-soluble. Dosing it as a DMSO solution ensures uniform mass transfer and prevents the formation of substrate "clumps" that can physically entrap and locally denature the enzymes.

Step 4: Real-Time Reaction Monitoring (The Self-Validating Step)

  • Action: Engage an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.0. Monitor the volume of NaOH dispensed.

  • Causality: For every 1 mole of ketone reduced, 1 mole of glucose is oxidized to gluconic acid. Tracking the exact volume of 1.0 M NaOH added by the titrator provides an absolute, real-time stoichiometric metric of conversion. When the rate of base consumption drops to zero, the reaction has reached >99% conversion. No intermediate HPLC sampling is required to confirm completion.

Step 5: Quench & Isolation

  • Action: Once base consumption ceases, add Celite (10 wt%) and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with Ethyl Acetate (3 x 2 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Ethyl Acetate selectively partitions the highly lipophilic N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide into the organic phase, while leaving the highly polar cofactors (NADP⁺), unreacted glucose, and gluconic acid salts completely trapped in the aqueous waste stream, yielding a product of >98% chemical purity prior to crystallization.

References
  • Yang, Q., Lu, Y., Beauchamp, T. J., Cole, K. P., Wang, J., Gangula, S., ... & Huang, P. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development, 29(4), 1006-1018. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, step-by-step procedures for the proper disposal of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and regulatory compliance.

Hazard Assessment and Chemical Profile

Understanding the inherent hazards of a compound is the first step toward safe handling and disposal. Based on its structural motifs, we can infer the following properties and hazards for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

PropertyInferred InformationCitation
Chemical Name N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide
Molecular Formula C12H18ClN3O3[1]
Molecular Weight 287.74 g/mol [1]
CAS Number 2452465-35-7[1]
Physical Form Likely a solid at room temperature.[2]
Primary Hazards Based on similar chlorinated and nitrogen-containing heterocyclic compounds, it should be considered harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[3][4][5][6]
Combustion Byproducts Thermal decomposition will likely produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7][8]

Guiding Principles for Disposal

The disposal of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[9] Key principles include:

  • Never dispose of this chemical down the drain or in regular trash.[10][11]

  • Always treat this compound as hazardous waste.[3]

  • Segregate this waste from incompatible materials to prevent dangerous reactions.[10]

  • Utilize a licensed hazardous waste disposal vendor for final disposal.[3][12]

Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the safe disposal of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide from the point of generation to its final removal from the laboratory.

Step 1: Immediate Waste Containment at the Point of Generation
  • Select a Compatible Waste Container:

    • Use a clean, dry, and chemically resistant container, preferably glass or high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The original manufacturer's container, if empty, is often a suitable choice.

  • Label the Waste Container:

    • As soon as the first waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide"

      • The words "Hazardous Waste"

      • An accumulation start date.

      • A clear description of the hazards (e.g., "Toxic," "Irritant").

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Identify a Designated SAA:

    • This should be at or near the point of waste generation and under the control of the laboratory personnel.[12]

    • The SAA must be in a well-ventilated area, away from general laboratory traffic.

  • Segregate from Incompatibles:

    • Store the waste container away from strong oxidizing agents, strong acids, and strong bases.[7]

    • Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[10]

  • Maintain Container Integrity:

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Do not overfill the container; a good rule of thumb is to fill to no more than 90% capacity.

Step 3: Disposal of Contaminated Materials
  • Solid Waste:

    • Any personal protective equipment (PPE), such as gloves, and consumables like weigh boats or contaminated paper towels, must be disposed of as hazardous solid waste.

    • Collect these materials in a designated, clearly labeled, and sealed waste bag or container.

  • "Empty" Containers:

    • A container that held N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is not truly empty and must be disposed of as hazardous waste unless properly decontaminated.[13]

    • For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The resulting rinsate must be collected and disposed of as liquid hazardous waste.[13]

Step 4: Arranging for Final Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office:

    • Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste.

    • They will arrange for a licensed hazardous waste disposal vendor to pick up the waste.

  • Prepare for Pickup:

    • Ensure all waste containers are properly labeled, sealed, and ready for transport.

    • Have an accurate inventory of the waste being collected.

The preferred method of disposal for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts.[3][8][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

DisposalWorkflow Disposal Workflow for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide A Waste Generation (Pure compound or contaminated materials) B Select Compatible & Labeled Hazardous Waste Container A->B C Is the waste liquid or solid? B->C D Collect in a labeled, sealed container for solids. C->D Solid E Collect in a labeled, sealed container for liquids. C->E Liquid F Store in designated Satellite Accumulation Area (SAA) D->F E->F G Segregate from incompatible materials F->G H Use Secondary Containment G->H I Request waste pickup from Environmental Health & Safety (EHS) H->I J Licensed vendor collects for high-temperature incineration I->J

Caption: Disposal workflow for the subject chemical.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • N-(6-chloro-5-(1-hydroxy-2-methoxyethyl)pyridazin-3-yl)pivalamide. Appretech.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide. CymitQuimica.
  • Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
  • N-(6-Chloro-5-formylpyridazin-3-yl)pivalamide. Advanced ChemBlocks.
  • N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide. Sigma-Aldrich.
  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1. Benchchem.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. Spectrum Chemical.
  • Safety Data Sheet. 3M.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Material Safety Data Sheet. Pi Chemicals.

Sources

Personal protective equipment for handling N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Handling Guide for N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

As drug development accelerates, laboratory personnel are frequently tasked with handling novel, highly functionalized active pharmaceutical ingredient (API) intermediates before comprehensive toxicological profiles are available. N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a prime example. This specific heterocyclic compound is structurally characteristic of critical intermediates utilized in the scalable synthesis of targeted therapeutics, such as imidazo[1,2-b]pyridazine-based IL-17A inhibitors [1].

Because chronic exposure data (e.g., long-term sensitization, specific organ toxicity) is typically undefined for proprietary intermediates, Application Scientists must employ predictive hazard assessments based on structural motifs . This guide provides the authoritative, self-validating protocols required to handle this compound safely, ensuring both scientific integrity and operator protection.

Structural Hazard Analysis & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound poses a risk. We do not simply mandate gloves; we analyze the molecule's structural liabilities to dictate the exact barrier required.

  • Dermal Penetration Risk (The Pivalamide Motif): The bulky, highly branched pivalamide group significantly increases the lipophilicity (logP) of the molecule compared to a free primary amine. This lipophilic character enhances the compound's ability to partition into the lipid-rich stratum corneum of human skin. Consequently, standard single-layer nitrile gloves may suffer from rapid permeation during prolonged exposure.

  • Sensitization & Reactivity (The Chloropyridazine Core): The C6-chlorine atom on the pyridazine ring is highly activated by the adjacent electron-withdrawing nitrogen atoms. This creates a potent electrophilic center capable of undergoing Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles, such as thiol groups in skin proteins. This covalent binding can act as a hapten, presenting a severe risk for allergic contact dermatitis and immunological sensitization.

Quantitative PPE & Containment Matrix

Based on the structural hazard profile, N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide should be treated under Control Banding principles equivalent to an Occupational Exposure Band (OEB) 3 or 4 compound. The required PPE scales directly with the mass being handled.

Operational ScaleContainment StrategyRespiratory ProtectionDermal Protection (Gloves)Eye & Face Protection
Analytical (<100 mg) Standard Fume Hood (Face velocity 80-120 fpm)Not required if hood is validatedSingle Nitrile (≥5 mil thickness)Safety Glasses with side shields
Preparative (100 mg – 10 g) Powder Weighing Enclosure (PWE)N95 / FFP2 Particulate RespiratorDouble Nitrile (Inner: 5 mil, Outer: 8 mil)Chemical Splash Goggles
Scale-Up (>10 g) Glovebox / Negative Pressure IsolatorPAPR or Full-Face P100 (during transfer)Double Nitrile + Tyvek SleevesGoggles + Full Face Shield

Self-Validating Operational Protocols

Standard operating procedures often fail because they lack built-in verification. The following methodologies incorporate immediate, physical validation steps to ensure the safety systems are actively functioning before proceeding.

Protocol A: Static-Mitigated Dispensing and Solution Preparation

Fine pharmaceutical powders are prone to aerosolization. This protocol minimizes inhalation risks during the weighing of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide.

  • Containment Verification: Before opening the primary chemical container, verify that the fume hood's continuous flow monitor reads a face velocity of 80–120 feet per minute (fpm).

    • Validation: Hold a single-ply tissue near the sash opening; it should be gently but steadily pulled inward. If the tissue drops or flutters erratically, do not proceed.

  • Gowning and Integrity Check: Don a lab coat, safety goggles, and two pairs of nitrile gloves (inner 5 mil, outer 8 mil).

    • Validation: Press your gloved hands together to feel for pneumatic resistance, ensuring there are no micro-tears in the material.

  • Static Mitigation: Position an ionizing anti-static bar or use an anti-static gun inside the hood.

    • Causality: The lipophilic powder generates static charge during transit. Neutralizing the environment prevents the powder from aerosolizing or adhering unpredictably to the micro-spatula via electrostatic repulsion.

  • Weighing: Tare an anti-static weigh boat. Carefully dispense the required mass using a grounded micro-spatula.

  • Closed-System Dissolution: Transfer the powder to the target vial. Add the chosen solvent (e.g., DMSO or DMF) inside the hood. Cap the vial tightly before removing it from the containment area.

    • Validation: Invert the capped vial twice inside the hood to verify seal integrity and absence of leaks before transport to the bench or LC-MS.

Protocol B: Targeted Spill Response and Decontamination

If a spill occurs, immediate and chemically appropriate neutralization is required.

  • Isolate and Assess: If a spill occurs outside containment, immediately evacuate the 5-foot radius and don an N95 respirator.

  • Solvent Selection: Do not use dry sweeping.

    • Causality: Dry sweeping aerosolizes the API. Because the compound contains both a lipophilic pivalamide and a polar hydroxyethyl group, use a 70% Isopropanol (IPA) / 30% Water mixture to optimally solubilize the spill.

  • Wipe-Down: Apply the 70% IPA solution to absorbent pads. Wipe the spill from the perimeter inward to prevent spreading the contamination footprint.

  • Visual Inspection:

    • Validation: Inspect the cleaned area with a strong LED flashlight held at a low, oblique angle to the benchtop to detect any remaining crystalline residue.

  • Waste Containment: Place all used absorbent pads into a sealed bag explicitly labeled for halogenated toxic waste.

Disposal and Waste Segregation Plan

Improper disposal of halogenated heterocycles can lead to severe environmental hazards and regulatory fines.

  • Solid Waste Segregation: Due to the highly stable carbon-chlorine bond, this compound must not be mixed with standard biological or non-halogenated waste. Place all contaminated consumables (weigh boats, spatulas, outer gloves) into a puncture-resistant container labeled "Toxic Solid Waste - Halogenated Organics."

    • Causality: Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins during the destruction process .

  • Liquid Waste Validation: Any stock solutions must be disposed of in liquid carboys explicitly labeled for "Halogenated Solvents."

    • Validation: Ensure the pH of the waste carboy is neutral (pH 6-8) before addition. Highly acidic or basic waste streams could trigger unintended hydrolysis of the pivalamide group, leading to sudden gas evolution or precipitation in the sealed waste container.

Operational Workflow Visualization

The following diagram outlines the critical path for handling this class of halogenated pyridazine intermediates, ensuring no safety step is bypassed.

G A 1. Risk Assessment & Control Banding B 2. Don Advanced PPE (Double Nitrile, N95) A->B C 3. Containment Transfer (Negative Pressure Hood) B->C D 4. Static-Mitigated Weighing (Anti-static Tools) C->D E 5. Closed-System Dissolution (In-hood Capping) D->E F 6. Surface Decontamination (70% IPA Wipe-down) E->F G 7. Halogenated Waste Segregation F->G

Figure 1: End-to-end operational and safety workflow for handling halogenated pyridazine intermediates.

References

  • Beauchamp, T. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development. Available at:[Link]

  • American Chemical Society (ACS) Committee on Chemical Safety. (2020). Identifying and Evaluating Hazards in Research Laboratories. Available at:[Link]

  • National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

Sources

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